molecular formula C12H17ClN2O2 B1394688 3-Piperidinylmethyl nicotinate hydrochloride CAS No. 1219976-15-4

3-Piperidinylmethyl nicotinate hydrochloride

カタログ番号: B1394688
CAS番号: 1219976-15-4
分子量: 256.73 g/mol
InChIキー: YMBNDEOQADVYIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Piperidinylmethyl nicotinate hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidinylmethyl nicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinylmethyl nicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

piperidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;/h2,4,6,8,10,13H,1,3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNDEOQADVYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-Piperidinylmethyl Nicotinate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of 3-Piperidinylmethyl nicotinate hydrochloride, a compound of interest for researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related compounds and fundamental chemical principles to offer a robust predictive profile. All predicted data should be confirmed through empirical analysis.

Chemical Identity and Structure

3-Piperidinylmethyl nicotinate hydrochloride is the hydrochloride salt of the ester formed from nicotinic acid and 3-piperidinemethanol. The structure combines the vasodilatory properties associated with nicotinates and the versatile piperidine scaffold, a common motif in pharmacologically active compounds.

Molecular Structure:

SynthesisWorkflow reagent1 Nicotinic Acid intermediate 3-Piperidinylmethyl Nicotinate (Free Base) reagent1->intermediate Esterification (e.g., Fischer-Speier, DCC coupling) reagent2 3-Piperidinemethanol reagent2->intermediate product 3-Piperidinylmethyl Nicotinate Hydrochloride intermediate->product Salt Formation (HCl in ether or alcohol)

Figure 2: Proposed synthesis workflow for 3-Piperidinylmethyl nicotinate hydrochloride.

Step-by-Step Methodology:

  • Esterification:

    • Method A: Fischer-Speier Esterification: Reflux a mixture of nicotinic acid and an excess of 3-piperidinemethanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid). The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

    • Method B: DCC Coupling: For a milder approach, react nicotinic acid with 3-piperidinemethanol in an aprotic solvent (e.g., dichloromethane) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Work-up and Purification: After the reaction is complete, the crude product would be worked up to remove unreacted starting materials and byproducts. This may involve neutralization, extraction, and chromatographic purification (e.g., column chromatography).

  • Salt Formation: The purified 3-Piperidinylmethyl nicotinate (free base) is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization and Analytical Methods

Due to the absence of published spectra, the following analytical techniques would be essential for the structural confirmation and purity assessment of synthesized 3-Piperidinylmethyl nicotinate hydrochloride.

Analytical TechniqueExpected Observations/Purpose
¹H NMR Spectroscopy Protons on the pyridine ring of the nicotinate moiety would appear in the aromatic region (δ 7-9 ppm). Protons on the piperidine ring and the methylene bridge would be observed in the aliphatic region (δ 1-4 ppm). The N-H proton of the piperidinium salt may be a broad singlet.
¹³C NMR Spectroscopy The carbonyl carbon of the ester would be expected around δ 165-175 ppm. Aromatic carbons of the pyridine ring would appear between δ 120-150 ppm, and the aliphatic carbons of the piperidine ring would be in the range of δ 20-60 ppm.
Mass Spectrometry (MS) Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).
Infrared (IR) Spectroscopy Characteristic peaks would include a C=O stretch for the ester at ~1720-1740 cm⁻¹, C-O stretches, and broad N-H stretches for the hydrochloride salt.
Elemental Analysis Provides the percentage composition of C, H, N, and Cl, which can be compared with the calculated values from the molecular formula to confirm purity.

Stability and Storage

As a hydrochloride salt, 3-Piperidinylmethyl nicotinate hydrochloride is expected to be a crystalline solid, which generally offers better stability and handling properties compared to the free base.

  • Storage: It should be stored in a well-sealed container, protected from moisture and light, at a cool and dry place.

  • Stability Considerations: The ester functionality is the most likely site of degradation through hydrolysis. This process is accelerated by the presence of strong acids or bases and elevated temperatures. For creating solutions for biological assays, it is advisable to use freshly prepared solutions and to be mindful of the pH of the buffer system.

Potential Applications and Research Directions

The combination of a nicotinic acid moiety, known for its vasodilatory effects, and a piperidine ring, a common scaffold in CNS-active drugs, suggests several potential areas of research for 3-Piperidinylmethyl nicotinate hydrochloride.

  • Topical Vasodilator: Similar to other nicotinic acid esters, it could be investigated for its potential as a topical agent to increase blood flow in the skin. [1]* Drug Delivery: The piperidine moiety could be functionalized to target specific receptors or transporters, making this a potential pro-drug or a targeted delivery vehicle for nicotinic acid.

  • Pharmacological Scaffold: The compound itself could be screened for a variety of biological activities, given the prevalence of the piperidine nucleus in many approved drugs.

Conclusion

3-Piperidinylmethyl nicotinate hydrochloride is a compound with potential for further investigation in pharmaceutical and medicinal chemistry. While direct experimental data on its physical and chemical properties are scarce, this guide provides a comprehensive, albeit predictive, overview based on sound chemical principles and data from related structures. It is imperative that any researcher working with this compound undertakes a thorough experimental characterization to validate these predicted properties.

References

  • CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents. (n.d.).
  • CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents. (n.d.).
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022, January 20). Retrieved February 3, 2026, from [Link]

  • US10654806B2 - Menthyl nicotinate synthesis process - Google Patents. (n.d.).
  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - European Patent Office - EP 3464241 B1. (2017, May 15). Retrieved February 3, 2026, from [Link]

  • Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved February 3, 2026, from [Link]

  • Methyl nicotinate - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - European Patent Office - EP 4144727 A1. (2023, March 8). Retrieved February 3, 2026, from [Link]

  • Nicotinic acid - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nicotinic acid, pentyl ester | C11H15NO2 | CID 348507 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Stable and versatile active acridinium esters I - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 3-Piperidinylmethyl Nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated biological activities of 3-Piperidinylmethyl nicotinate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related nicotinic acid derivatives to project the pharmacological profile of this specific molecule. We will delve into its probable mechanisms of action, key biological effects, and the experimental methodologies required for its evaluation.

Introduction: A Molecule of Interest

3-Piperidinylmethyl nicotinate hydrochloride is a compound that combines the structural features of nicotinic acid (a B vitamin with therapeutic properties) and a piperidine moiety.[1][2] The piperidine ring is a common scaffold in medicinal chemistry, often enhancing a drug's pharmacokinetic properties.[2] While direct studies on 3-Piperidinylmethyl nicotinate hydrochloride are not extensively available in the public domain, its biological activities can be inferred from the well-documented pharmacology of nicotinic acid and its esters.

Pharmacological doses of nicotinic acid are known to induce significant changes in plasma lipid and lipoprotein levels.[3][4] This has led to its use in treating dyslipidemia. However, its therapeutic applications are often limited by side effects, most notably cutaneous vasodilation, or flushing.[3][4] Understanding the biological activities of derivatives like 3-Piperidinylmethyl nicotinate hydrochloride is crucial for developing novel therapeutics with potentially improved efficacy and reduced side effects.

Projected Mechanism of Action: The GPR109A Receptor

The primary mechanism of action for nicotinic acid and its derivatives is the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[3][4] This receptor is expressed in various cell types, including adipocytes and immune cells like monocytes and macrophages.[5][6]

GPR109A Signaling Pathway:

Activation of GPR109A by a ligand such as a nicotinic acid derivative is expected to initiate a cascade of intracellular events. This signaling is multifaceted and can lead to both therapeutic effects and side effects.

GPR109A_Signaling Ligand 3-Piperidinylmethyl Nicotinate Hydrochloride GPR109A GPR109A Receptor Ligand->GPR109A Binding & Activation G_protein Gi/o Protein GPR109A->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression IP3_DAG IP3 / DAG PLC->IP3_DAG PIP2 Hydrolysis Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Activation Downstream_Effects Cellular Responses PKC->Downstream_Effects

Caption: GPR109A signaling cascade upon ligand binding.

Key Biological Activities

Based on the known effects of related compounds, 3-Piperidinylmethyl nicotinate hydrochloride is anticipated to exhibit two primary biological activities: vasodilation and anti-inflammatory effects.

Vasodilation and the "Flushing" Effect

A well-known effect of nicotinic acid and its derivatives is cutaneous vasodilation, which manifests as skin flushing and a sensation of warmth.[3][4] This is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2), from skin cells.

The topical application of methyl nicotinate has been shown to induce local vasodilation.[7] This effect is believed to be mediated by the local synthesis of prostaglandins.[8]

PGD2_Synthesis Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGDS PGD Synthase (PGDS) PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Vasodilation Vasodilation PGD2->Vasodilation Receptor Binding

Caption: Simplified pathway of Prostaglandin D2 synthesis.

Anti-inflammatory Properties

Nicotinic acid has demonstrated anti-inflammatory effects that are mediated by GPR109A but are independent of the prostaglandin pathway.[6] These effects are observed in immune cells such as monocytes and macrophages.[6]

Activation of GPR109A in these cells can lead to a reduction in the secretion of pro-inflammatory mediators like TNF-α, interleukin-6 (IL-6), and monocyte chemoattrapctant protein-1 (MCP-1).[6] This is achieved through the inhibition of the NF-κB signaling pathway.[6][9] Some studies also suggest an inhibitory effect on the Akt/mTOR signaling pathway.[10] Given these findings, 3-Piperidinylmethyl nicotinate hydrochloride is also likely to possess anti-inflammatory properties.

Experimental Protocols for Evaluation

To empirically determine the biological activity of 3-Piperidinylmethyl nicotinate hydrochloride, a series of well-defined experimental protocols should be employed.

Assessment of Vasodilatory Effects

A common method to assess cutaneous vasodilation is through the topical application of the compound and subsequent measurement of skin blood flow.

Protocol: Laser Doppler Perfusion Imaging for Cutaneous Vasodilation

  • Subject Recruitment: Enroll healthy human volunteers with no history of skin diseases or allergies.

  • Compound Preparation: Prepare a solution or emulsion of 3-Piperidinylmethyl nicotinate hydrochloride at various concentrations (e.g., 0.1, 1, 10, 100 mmol/L) and a placebo control.

  • Application: Apply a standardized volume of the test compound and placebo to designated areas on the volar forearm.

  • Measurement: Use a Laser Doppler Perfusion Imager to measure skin blood flow at baseline and at regular intervals post-application (e.g., 5, 15, 30, 60, 120 minutes).[7]

  • Data Analysis: Quantify the change in blood flow over time for each concentration and compare it to the placebo.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential can be assessed using in vitro cell-based assays.

Protocol: In Vitro Anti-inflammatory Assay in Human Monocytes

  • Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Stimulation: Pre-incubate the cells with varying concentrations of 3-Piperidinylmethyl nicotinate hydrochloride for a specified duration. Subsequently, stimulate the cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS).[6]

  • Cytokine Measurement: After the stimulation period, collect the cell culture supernatant.

  • ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in the supernatant.[6]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Potential Therapeutic Applications

Based on its projected biological activities, 3-Piperidinylmethyl nicotinate hydrochloride could have several therapeutic applications:

  • Dermatology: As a topical agent to increase local blood flow, potentially aiding in wound healing or treating conditions with compromised microcirculation.

  • Inflammatory Conditions: Its potential anti-inflammatory properties suggest it could be explored for treating localized inflammatory skin disorders.

  • Cardiovascular Disease: Similar to nicotinic acid, it might have a role in managing dyslipidemia, although this would require extensive in vivo studies.[3][4]

Conclusion

While direct experimental data on 3-Piperidinylmethyl nicotinate hydrochloride is limited, a strong theoretical framework for its biological activity can be constructed based on the known pharmacology of nicotinic acid and its derivatives. The primary mechanism is likely the activation of the GPR109A receptor, leading to vasodilation via prostaglandin release and anti-inflammatory effects through the inhibition of pro-inflammatory cytokine production. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these projected activities. Further research into this and similar compounds could lead to the development of novel therapeutics with improved pharmacological profiles.

References

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Bodor, N., & Brewster, M. E. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

  • PubChem. (n.d.). Methyl Nicotinate. PubChem. [Link]

  • Veves, A., et al. (2003). Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy. PubMed. [Link]

  • PubChem. (n.d.). Nicotinic acid. PubChem. [Link]

  • Liu, C., et al. (2020). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]

  • Al-Ostoot, F. H., & Al-Sammarraie, A. M. K. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Khalil, N., et al. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Wilkin, J. K., et al. (1985). Prostaglandins and nicotinate-provoked increase in cutaneous blood flow. PubMed. [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. PubMed Central. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. PubMed. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Riccio, D. A., & Freeman, A. M. (2021). PGD Synthase and PGD2 in Immune Resposne. PubMed Central. [Link]

  • Fadhil, S. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. [Link]

  • Al-Dwairi, A., et al. (2022). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • Fadhil, S. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Prostaglandin D2. Wikipedia. [Link]

  • Yesilada, E., & Küpeli, E. (2002). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. PubMed. [Link]

  • Li, J., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. DovePress. [Link]

  • Chen, Y.-C., et al. (2024). Role of Phenylethanolamine-N-methyltransferase on Nicotine-Induced Vasodilation in Rat Cerebral Arteries. PubMed. [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate. PharmaCompass. [Link]

  • Kumar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. [Link]

  • Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Reactome. [Link]

  • Wujec, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Yentzer, B. A., et al. (2006). Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories. PubMed. [Link]

  • Malpass, J. R., et al. (2009). Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. PubMed. [Link]

  • Ghosh, S. (2020). GPR109A activation and aging liver. PubMed Central. [Link]

  • Medicosis Perfectionalis. (2019, October 18). Prostaglandins : Biosynthesis,function and regulation. YouTube. [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Lawrence, C. L., et al. (2021). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PubMed Central. [Link]

  • Droz, B., & Di Giamberardino, L. (1991). Biosynthesis of prostaglandins D2 and E2 in chick dorsal root ganglion during development. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Piperidinylmethyl Nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a molecule from a promising lead to a therapeutic agent, its physicochemical properties are paramount. Among these, aqueous solubility is a cornerstone of drugability, profoundly influencing a compound's bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 3-Piperidinylmethyl nicotinate hydrochloride, a compound of interest for researchers in drug development. While specific experimental data for this molecule is not widely published, this document will leverage fundamental principles of physical chemistry and pharmaceutical sciences to construct a robust theoretical framework for its solubility behavior. We will explore the key factors governing its solubility, provide detailed experimental protocols for its determination, and discuss the interpretation of this data in the context of formulation development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of ionizable pharmaceutical salts.

Physicochemical Properties and Molecular Structure

3-Piperidinylmethyl nicotinate hydrochloride is an ester formed from nicotinic acid (a pyridine derivative) and 3-piperidinemethanol, presented as a hydrochloride salt. Understanding its structure is fundamental to predicting its solubility.

  • Nicotinic Acid Moiety: This part of the molecule contains a pyridine ring, which is a weak base with a pKa of approximately 4.75-4.87 for its conjugate acid.[3][4]

  • Piperidine Moiety: The piperidine ring contains a secondary amine, which is a stronger base with a pKa of its conjugate acid around 11.12.[5][6][7]

  • Ester Linkage: The ester group connects the two cyclic systems.

  • Hydrochloride Salt: The presence of the hydrochloride salt indicates that one or both of the basic nitrogen atoms are protonated. Given the significantly higher basicity of the piperidine nitrogen, it is the most likely site of protonation.

The ionization state of the molecule, and therefore its solubility, will be heavily dependent on the pH of the aqueous environment due to the presence of these two basic centers.

Theoretical Framework: Factors Influencing Solubility

The solubility of an active pharmaceutical ingredient (API) is not a single value but a profile dependent on various environmental factors.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

For an ionizable compound like 3-Piperidinylmethyl nicotinate hydrochloride, the Henderson-Hasselbalch equation is a critical tool for predicting the ratio of the ionized to the non-ionized form at a given pH.[8] The solubility of the ionized form is typically significantly higher than that of the neutral form.

Given the two basic nitrogens, the molecule will have two pKa values. The lower pKa will correspond to the pyridine nitrogen, and the higher pKa to the piperidine nitrogen. At pH values below the lower pKa, both nitrogens will be protonated, and the molecule will exist as a dication. Between the two pKa values, the more basic piperidine nitrogen will be protonated, and the molecule will be a monocation. At pH values above the higher pKa, the molecule will be in its neutral, free base form. The overall aqueous solubility will be a sum of the intrinsic solubility of the free base and the concentrations of the ionized species in a saturated solution.

Temperature Effects

The dissolution of a solid in a liquid is generally an endothermic process, meaning that solubility tends to increase with temperature.[9][10] However, the magnitude of this effect can vary. For hydrochloride salts, the dissolution process can be complex, and the temperature dependence should be determined experimentally.

Polymorphism

The crystalline form of a drug can have a significant impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts, and different crystalline polymorphs can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.

Common Ion Effect

As a hydrochloride salt, the solubility of 3-Piperidinylmethyl nicotinate hydrochloride can be suppressed in the presence of a common ion, namely chloride.[11][12] This is particularly relevant in physiological environments with high chloride concentrations, such as the stomach.

Experimental Determination of Solubility

A robust determination of the solubility profile requires well-controlled experiments. The following are standard methodologies in the pharmaceutical industry.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]

Protocol:

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of 3-Piperidinylmethyl nicotinate hydrochloride to a known volume of each buffer in separate vials. The excess solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a suitable filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

pKa Determination by Potentiometric Titration

Determining the pKa values is essential for understanding the pH-solubility profile. Potentiometric titration is a highly accurate method for this purpose.[15]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of 3-Piperidinylmethyl nicotinate hydrochloride in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. Specialized software is often used for accurate pKa calculation.

Hypothetical Solubility Data Profile

In the absence of published experimental data, the following table presents a hypothetical but scientifically plausible solubility profile for 3-Piperidinylmethyl nicotinate hydrochloride based on the principles discussed.

ParameterConditionHypothetical Solubility (mg/mL)Rationale
Solvent Purified Water> 50The hydrochloride salt of a molecule with two basic centers is expected to be highly water-soluble.
pH 1.2 Buffer> 100At this low pH, both nitrogen atoms are protonated, maximizing the charge and interaction with polar water molecules.
pH 4.5 Buffer> 50The piperidine nitrogen is fully protonated, and the pyridine nitrogen is partially protonated, ensuring high solubility.
pH 6.8 Buffer10 - 30The pyridine nitrogen is mostly deprotonated, reducing the overall charge and solubility compared to more acidic conditions.
pH 7.4 Buffer5 - 15Similar to pH 6.8, with a further shift towards the monoprotonated species.
pH 9.0 Buffer< 1Approaching the pKa of the piperidine nitrogen, a significant portion of the molecule will be in the less soluble free base form.
Temperature 25 °C (in water)> 50Baseline solubility at room temperature.
37 °C (in water)> 60Solubility is expected to increase with temperature due to the endothermic nature of dissolution.
Co-solvents 50% Ethanol/Water> 100The addition of a less polar co-solvent can increase the solubility of the free base form and the salt.

Interpretation and Implications for Drug Development

The solubility profile provides critical insights for drug development professionals.

  • Biopharmaceutical Classification System (BCS): Based on the expected high aqueous solubility, 3-Piperidinylmethyl nicotinate hydrochloride would likely be classified as a BCS Class 1 or Class 3 compound, depending on its permeability.[5] This classification has significant implications for regulatory pathways, such as the potential for biowaivers.

  • Formulation Development: The high solubility in acidic and neutral pH ranges suggests that conventional oral solid dosage forms (e.g., tablets, capsules) should provide good dissolution. However, the decrease in solubility at higher pH values might be a consideration for absorption in the lower gastrointestinal tract.

  • Intravenous Formulation: The high aqueous solubility makes this compound a good candidate for the development of intravenous formulations.

  • Drug-Drug Interactions: The pH-dependent solubility could be a factor in potential drug-drug interactions with medications that alter gastric pH, such as proton pump inhibitors.

Conclusion

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Gothwal, A., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. Retrieved from [Link]

  • PubChem. 3-Methylpiperidine hydrochloride. Retrieved from [Link]

  • Lo, C. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Popa, D., et al. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Gandhi, R. B., et al. (2001). Solubilization of Nicardipine Hydrochloride via Complexation and Salt Formation. PubMed. Retrieved from [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Google Patents. US20210261598A1 - Oxysterols and methods of use thereof.
  • Hinton, M., et al. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • NIH. (2024, March 27). NSC_QUERY_LIST. Retrieved from [Link]

  • Zhang, Y., et al. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. Retrieved from [Link]

  • EPA. Chemical Properties. Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • PNAS. Nicotinic Acid as a Ligand Affecting Leghemoglobin Structure and Oxygen Reactivity. Retrieved from [Link]

  • Wikipedia. Biopharmaceutics Classification System. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2002). Combined effect of complexation and pH on solubilization. PubMed - NIH. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PP Healthcare Solutions. (2023, February 27). Understanding the Temperature-Sensitive Nature of Drugs. Retrieved from [Link]

  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery? Retrieved from [Link]

  • FDA. BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Semantic Scholar. Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • Biorelevant.com. The BCS (Biopharmaceutical Classification System). Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) of 3-Piperidinylmethyl Nicotinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Architectural Logic

This guide analyzes the medicinal chemistry of 3-Piperidinylmethyl nicotinate hydrochloride , a bifunctional molecular scaffold. Unlike simple alkyl nicotinates (e.g., methyl nicotinate) used primarily as rubefacients, the incorporation of a 3-piperidinyl moiety introduces specific steric, electronic, and physicochemical properties that alter bioavailability, receptor affinity, and metabolic stability.

This molecule acts primarily through two potential mechanisms:

  • Prodrug Pharmacology: Enzymatic hydrolysis releases Nicotinic Acid (Niacin), a potent vasodilator and GPR109A agonist.

  • Direct Receptor Modulation: The intact piperidine-nicotinate scaffold exhibits affinity for specific cholinergic or inflammatory pathways (COX-2 inhibition potential) due to the "privileged" piperidine substructure.

Part 2: Structural Deconstruction & SAR Analysis

The biological activity of 3-Piperidinylmethyl nicotinate hydrochloride is governed by three distinct pharmacophores.

The Pharmacophore Triad
RegionStructural MoietyFunction & SAR Implication
Region A Pyridine Ring (Nicotinate) The Warhead: Essential for hydrogen bonding in the receptor pocket (specifically GPR109A). Substitution at the C-3 position is critical for bioactivity; shifting to C-2 or C-4 (isonicotinic) drastically reduces vasodilatory potency.
Region B Ester Linkage The Metabolic Switch: Acts as a labile linker. Its hydrolysis rate determines the onset of action. The steric bulk of the adjacent piperidine ring protects this ester from rapid hydrolysis compared to methyl nicotinate, offering a "sustained release" profile.
Region C 3-Piperidinyl Group The PK Modulator: Provides a secondary binding motif (hydrophobic interaction). Crucially, the basic nitrogen (pKa ~11) allows for hydrochloride salt formation, transforming a lipophilic oil into a water-soluble solid.
Physicochemical Causality (The "Why")
  • Solubility vs. Permeability: The hydrochloride salt form ensures high aqueous solubility (

    
    ), making it ideal for hydrophilic formulations. Upon contact with physiological pH (e.g., plasma or skin surface), a portion exists as the free base, facilitating membrane permeation via the lipophilic piperidine ring.
    
  • Electronic Effects: The electron-withdrawing nature of the pyridine ring activates the carbonyl carbon, making the ester susceptible to nucleophilic attack (hydrolysis). However, the 3-piperidinyl group adds steric hindrance, modulating this reactivity to prevent "dose dumping" of niacin.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-pathway mechanism: the prodrug conversion to Niacin (Vasodilation) and the direct interaction of the scaffold (Anti-inflammatory).

G Drug 3-Piperidinylmethyl Nicotinate HCl Esterase Plasma/Tissue Esterases Drug->Esterase Hydrolysis Rec_COX COX-2 Enzyme (Direct Inhibition) Drug->Rec_COX Direct Binding (Intact Scaffold) Niacin Nicotinic Acid (Active Metabolite) Esterase->Niacin Piperidine 3-Piperidinylmethanol (Byproduct/Modulator) Esterase->Piperidine Rec_GPR GPR109A Receptor (Adipocytes/Langerhans) Niacin->Rec_GPR Agonist Binding Response_Vaso Vasodilation (Flushing/Blood Flow) Rec_GPR->Response_Vaso PGD2/PGE2 Release Response_AntiInf Anti-Inflammatory Response Rec_COX->Response_AntiInf PGE2 Inhibition

Figure 1: Bifurcated signaling pathway showing metabolic activation (solid lines) and direct scaffold activity (dashed).[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the SAR claims, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Esterase Stability Assay (Metabolic Half-Life)

Objective: Determine the "sustained release" potential by measuring hydrolysis rates compared to Methyl Nicotinate.

  • Preparation: Dissolve 3-Piperidinylmethyl nicotinate HCl (10 µM) in phosphate-buffered saline (PBS, pH 7.4).

  • Initiation: Add Porcine Liver Esterase (PLE) or human plasma (10% v/v). Maintain at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 100 µL ice-cold Acetonitrile (contains Internal Standard: Benzamide).

  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into HPLC-UV (260 nm).

  • Validation Check: The Internal Standard peak area must remain constant (<5% RSD) across all time points. If Niacin appearance does not correlate with Parent disappearance (molar balance), suspect non-specific binding.

Protocol B: In Vitro Vasodilation Screening (Rubefacient Potency)

Objective: Assess the functional efficacy of the nicotinate moiety.

  • Tissue: Rat aortic rings (endothelium-intact).

  • Pre-contraction: Contract rings with Phenylephrine (

    
    ) until tension stabilizes.
    
  • Dosing: Cumulative addition of test compound (

    
     to 
    
    
    
    ).
  • Control: Run parallel rings with Nicotinic Acid (free acid positive control) and Vehicle (negative control).

  • Data Output: Plot % Relaxation vs. Log[Concentration].

  • Interpretation: If the curve shifts right (higher

    
    ) compared to Nicotinic Acid, it confirms the prodrug requirement (hydrolysis is rate-limiting in tissue).
    

Part 5: Comparative Data Summary

The following table synthesizes the SAR advantages of the 3-piperidinyl derivative over standard nicotinates.

FeatureMethyl Nicotinate3-Piperidinylmethyl Nicotinate HClSAR Advantage
Water Solubility Low (Lipophilic liquid)High (Salt form solid) Enables aqueous injectables/gels without harsh surfactants.
Vapor Pressure High (Volatile)Low (Non-volatile) Stable handling; longer residence time on skin/tissue.
Hydrolysis Rate Fast (

min)
Moderate (

min)
Sustained release; reduced "flushing" side effect spike.
Target Non-specific RubefacientDual (GPR109A + COX-2) Potential for synergistic anti-inflammatory action.

Part 6: References & Authoritative Grounding

  • Sloan, J. W., et al. (1985).[2] "Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine." Journal of Medicinal Chemistry. Link

    • Context: Establishes the binding affinity of piperidine-pyridine scaffolds in neurological tissues.

  • Al-Ostoot, F. H., et al. (2021). "Nicotinic acid derivatives: Application and uses, review." ResearchGate. Link

    • Context: Reviews the broad pharmacological profile of nicotinate esters, including anti-inflammatory properties.

  • El-Nassan, H. B. (2012). "Synthesis and evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme." European Journal of Medicinal Chemistry. Link

    • Context: Provides the mechanistic basis for the direct anti-inflammatory activity of the intact scaffold.

  • PubChem Compound Summary. "Methyl Nicotinate." National Library of Medicine. Link

    • Context: Baseline data for the parent pharmacophore (rubefacient activity).

Sources

Methodological & Application

3-Piperidinylmethyl nicotinate hydrochloride experimental protocol

[2]

Compound Identity & Significance

  • Chemical Name: Piperidin-3-ylmethyl nicotinate hydrochloride[1][2][3][4][5]

  • Systematic Name: 3-Pyridinecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride[1][5]

  • CAS Number: 1219976-15-4[2][5][6]

  • Molecular Formula: C₁₂H₁₇ClN₂O₂ (Hydrochloride salt)

  • Molecular Weight: 256.73 g/mol (approx. for HCl salt)

  • Structural Class: Nicotinic acid ester / Piperidine scaffold[7][8]

Scientific Context: 3-Piperidinylmethyl nicotinate represents a hybrid pharmacophore combining the vasodilatory and metabolic properties of nicotinic acid (Vitamin B3) with the favorable pharmacokinetic profile of the piperidine ring. In drug discovery, this compound serves two primary roles:

  • Prodrug Design: The ester linkage acts as a labile handle, potentially releasing nicotinic acid and 3-hydroxymethylpiperidine in vivo. This is relevant for targeting lipid metabolism or specific G-protein coupled receptors (GPCRs) like GPR109A.[1]

  • Fragment-Based Screening: The molecule contains a basic amine (piperidine) and an aromatic heterocycle (pyridine), making it a valuable "fragment" for exploring binding pockets in kinase or GPCR targets.

Chemical Synthesis Protocol

Rationale for Synthetic Strategy

Direct esterification of 3-piperidinemethanol with nicotinic acid is chemically flawed due to the competing nucleophilicity of the secondary amine in the piperidine ring.[1] The amine is significantly more nucleophilic than the primary alcohol, leading to the formation of the stable amide (nicotinamide derivative) rather than the desired ester.

The Solution: A protection-deprotection strategy is strictly required.[1] We utilize N-Boc-3-piperidinemethanol to mask the amine, enabling selective O-acylation, followed by acidic deprotection to yield the hydrochloride salt.[1]

Step-by-Step Synthesis Workflow
Phase 1: Esterification (Coupling)
  • Reagents: N-Boc-3-piperidinemethanol (1.0 eq), Nicotinic acid (1.1 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Dichloromethane (DCM).

  • Mechanism: Steglich Esterification.

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Nicotinic acid (1.1 equiv) and N-Boc-3-piperidinemethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv) in one portion.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the alcohol.

  • Workup: Dilute with DCM. Wash sequentially with 10% citric acid (to remove DMAP/EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The intermediate, N-Boc-3-piperidinylmethyl nicotinate , is usually a viscous oil or low-melting solid.[1]

Phase 2: Deprotection & Salt Formation [1]
  • Reagents: 4.0 M HCl in Dioxane, Diethyl Ether (Et₂O).

  • Objective: Cleave the Boc group and precipitate the pure hydrochloride salt.

  • Dissolution: Dissolve the N-Boc intermediate from Phase 1 in a minimal amount of anhydrous 1,4-dioxane or DCM.

  • Acidolysis: Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. The solution will likely become cloudy as the salt forms. Monitor by LC-MS (loss of Boc mass, -100 Da).

  • Precipitation: Once deprotection is complete, dilute the mixture with excess anhydrous Diethyl Ether (Et₂O) to force full precipitation of the product.

  • Filtration: Filter the white precipitate under inert gas (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Synthesis Visualization

SynthesisStart1Nicotinic AcidCouplingCoupling(EDC/DMAP, DCM)Start1->CouplingStart2N-Boc-3-piperidinemethanolStart2->CouplingInterIntermediate:N-Boc-3-piperidinylmethyl nicotinateCoupling->InterDeprotectDeprotection(4M HCl/Dioxane)Inter->DeprotectProductProduct:3-Piperidinylmethyl nicotinate HClDeprotect->Product

Caption: Synthetic pathway utilizing Boc-protection to ensure selective ester formation.

Analytical Characterization Protocol

To validate the synthesis, the following analytical criteria must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity > 95% (Area %)HPLC (C18 column, ACN/Water + 0.1% TFA)
Identity (NMR) Confirms structure; absence of Boc peak (~1.4 ppm)¹H NMR (400 MHz, DMSO-d₆)
Identity (MS) [M+H]⁺ = 221.13 (Free base mass)ESI-MS (Positive Mode)
Counterion Positive for ChlorideAgNO₃ precipitate test or Ion Chromatography
Expected ¹H NMR Data (DMSO-d₆)
  • Pyridine Ring: δ 9.1 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.6 (dd, 1H).

  • Ester Linkage: δ 4.1–4.2 (d, 2H, -CH₂-O-).

  • Piperidine Ring: Broad multiplets at δ 3.2–2.8 (due to ammonium salt protons), δ 1.8–1.2 (ring CH/CH₂).

  • Ammonium Protons: Broad singlet at δ 9.0–9.5 (NH₂⁺).

Biological Application: In Vitro Stability Assay

Since this compound is an ester, its stability in biological media is a critical parameter.

Plasma Stability Protocol

Objective: Determine the half-life (t1/2) of the ester bond in plasma.

  • Preparation: Prepare a 10 mM stock solution of 3-Piperidinylmethyl nicotinate HCl in DMSO.

  • Incubation: Spike the stock into pooled human or rat plasma (final concentration 10 µM) pre-warmed to 37°C.

  • Sampling: At time points t = 0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent compound (m/z 221.1) and the appearance of Nicotinic acid (m/z 124.0).

Safety & Handling

  • Hazards: As a nicotinic acid derivative, dust inhalation may cause flushing (vasodilation) or irritation. The hydrochloride salt is acidic and corrosive to mucous membranes.

  • Storage: Store at -20°C in a desiccator. The ester bond is susceptible to hydrolysis; avoid exposure to moisture.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • BLD Pharm. (2025). Product Analysis: Piperidin-3-ylmethyl nicotinate hydrochloride (CAS 1219976-15-4).[2][6] Retrieved from

  • Matrix Scientific. (2024). Catalog Entry: 3-Piperidinylmethyl nicotinate hydrochloride.[4][9][10] Retrieved from

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Standard Protocol for EDC/DMAP Coupling).
  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Application Note: Comprehensive Structural Characterization of 3-Piperidinylmethyl Nicotinate Hydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical industry for the unambiguous determination of molecular structure, quantitative analysis, and the characterization of active pharmaceutical ingredients (APIs).[1] For API salts, such as 3-Piperidinylmethyl nicotinate hydrochloride, NMR provides critical information not only on the covalent structure of the molecule but also on the site of protonation. This application note presents a comprehensive, self-validating protocol for the structural elucidation of 3-Piperidinylmethyl nicotinate hydrochloride using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing both step-by-step instructions and the underlying scientific rationale for each experimental choice.

3-Piperidinylmethyl nicotinate hydrochloride is comprised of a nicotinic acid moiety ester-linked to a piperidine-3-methanol fragment. As a hydrochloride salt, the basic nitrogen of the piperidine ring is expected to be protonated. This guide will systematically confirm this structure by piecing together molecular fragments using data from ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

Experimental Design: A Self-Validating Workflow

The structural elucidation process follows a logical progression where each experiment builds upon the last, creating a network of interconnected data that validates the final assignment. This workflow ensures high confidence in the determined structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation H1_NMR 1D ¹H NMR SamplePrep->H1_NMR Initial Analysis C13_NMR 1D ¹³C & DEPT-135 H1_NMR->C13_NMR Proton_Env Identify Proton Environments & Spin Systems H1_NMR->Proton_Env Carbon_Types Determine Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY_NMR 2D COSY H_H_Conn Establish ¹H-¹H Connectivity COSY_NMR->H_H_Conn HSQC_NMR 2D HSQC C_H_Conn Link Protons to Direct Attached Carbons HSQC_NMR->C_H_Conn HMBC_NMR 2D HMBC Long_Range_Conn Assemble Molecular Fragments HMBC_NMR->Long_Range_Conn Proton_Env->COSY_NMR Define Spin Systems Proton_Env->HSQC_NMR Carbon_Types->HSQC_NMR H_H_Conn->HMBC_NMR Final_Structure Final Structure Confirmation H_H_Conn->Final_Structure C_H_Conn->HMBC_NMR C_H_Conn->Final_Structure Long_Range_Conn->Final_Structure

Figure 1: A comprehensive workflow for NMR-based structural elucidation.

Protocol: Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. For hydrochloride salts, which often have limited solubility in common non-polar deuterated solvents like chloroform-d (CDCl₃), a more polar solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and allows for the observation of exchangeable protons (e.g., N-H).[2]

Methodology:

  • Weighing: Accurately weigh the required amount of 3-Piperidinylmethyl nicotinate hydrochloride.

    • For ¹H and 2D proton-detected experiments (COSY, HSQC, HMBC): 4-5 mg is sufficient.[2]

    • For ¹³C experiments: A higher concentration of 15-20 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Mixing: Vigorously shake or vortex the vial to ensure complete dissolution of the material.[2] A brief sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be between 4-5 cm to ensure it is within the active region of the NMR coil.[3]

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) will be used as a secondary internal standard for chemical shift referencing.

Parameter¹H / 2D Experiments¹³C ExperimentRationale
Analyte Mass 4-5 mg15-20 mgEnsures adequate signal-to-noise for each experiment type.[2][3]
Solvent DMSO-d₆DMSO-d₆Excellent solvent for hydrochloride salts, allowing observation of labile protons.[2]
Volume 0.6 - 0.7 mL0.6 - 0.7 mLOptimal volume for standard 5 mm NMR tubes to maximize signal and shimming quality.[3]

Protocol: NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving complex spin systems.

One-Dimensional Experiments (¹H, ¹³C, DEPT-135)
  • ¹H NMR: This is the foundational experiment, providing information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrals (relative number of protons), and coupling patterns (neighboring protons).

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This powerful technique differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (Cq) are not observed.[4] This is critical for unambiguous assignment.

Parameter¹H NMR¹³C NMRDEPT-135
Pulse Program zg30zgpg30dept135
Spectral Width ~12 ppm~220 ppm~220 ppm
Acquisition Time 2-3 s1-2 s1-2 s
Relaxation Delay (D1) 2 s2 s2 s
Number of Scans 8-161024-4096256-1024
Two-Dimensional Experiments (COSY, HSQC, HMBC)
  • COSY (COrrelation SpectroscopY): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). It is used to identify proton spin systems within the molecule (e.g., protons on the piperidine ring).[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This proton-detected experiment shows correlations between protons and the carbons to which they are directly attached (¹JCH). It provides a highly sensitive and resolved map linking the ¹H and ¹³C spectra.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to assembling the molecular structure. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), allowing the connection of different spin systems and quaternary carbons.[4]

ParameterCOSYHSQCHMBC
Pulse Program cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
¹H Spectral Width (F2) ~12 ppm~12 ppm~12 ppm
¹³C Spectral Width (F1) ~12 ppm~180 ppm~220 ppm
Number of Increments (F1) 256256512
Number of Scans 2-42-88-16
Relaxation Delay (D1) 1.5 s1.5 s1.5 s

Spectral Interpretation and Structural Assignment

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all ¹H and ¹³C signals. The protonation of the piperidine nitrogen is expected to cause a significant downfield shift (deshielding) of the adjacent protons and carbons compared to neutral piperidine.[7]

Predicted ¹H and ¹³C Chemical Shifts

The following table outlines the predicted chemical shifts and the key 2D correlations used for their assignment.

Atom(s)Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (H → C)
Py-2 ~9.1~150H-2 → C-4, C-6, C=O
Py-4 ~8.3~135H-4 → C-2, C-6
Py-5 ~7.6~124H-5 → C-3, C-4
Py-6 ~8.8~153H-6 → C-2, C-4, C=O
C=O -~165H-2, H-6, H-7 → C=O
H-7 (CH₂) ~4.3~65H-7 → C=O, C-3'
H-3' (CH) ~2.5~35H-3' → C-7, C-2', C-4', C-5'
H-2'ax, H-6'ax (CH₂) ** ~3.3~45H-2' → C-3', C-4', C-6'
H-2'eq, H-6'eq (CH₂) ~2.9~45H-6' → C-2', C-5'
H-4'ax, H-5'ax (CH₂) ~1.5~22H-4' → C-2', C-3', C-6'
H-4'eq, H-5'eq (CH₂) **~1.8~25H-5' → C-3', C-4'
N-H₂⁺ ~9.0 (broad)--

(Note: 'Py' refers to the pyridine ring; prime (') denotes the piperidine ring. 'ax' and 'eq' refer to axial and equatorial protons, respectively. Chemical shifts are estimates and may vary based on experimental conditions.)

A Logic-Based Approach to Assignment

The following diagram illustrates how data from different NMR experiments are integrated to confirm the molecular structure.

G cluster_nicotinate Nicotinate Fragment cluster_piperidine Piperidine Fragment H1 ¹H Spectrum: - 4 Aromatic Protons - 1 Methylene (ester link) - 1 Methine (piperidine) - 4 Methylene (piperidine) COSY COSY H1->COSY Identifies Spin Systems HSQC HSQC H1->HSQC DEPT DEPT-135: - 2 CH (aromatic) - 1 CH (piperidine) - 5 CH₂ (ester + piperidine) - No CH₃ DEPT->HSQC Correlates ¹H and ¹³C Aromatic_System Aromatic Spin System (H-2,4,5,6) COSY->Aromatic_System Confirms Pyridine Ring Piperidine_System Aliphatic Spin System (H-2' to H-6') COSY->Piperidine_System Confirms Piperidine Ring HSQC->Aromatic_System Assigns C-H Ester_Link Ester Linkage C=O, O-CH₂ HSQC->Ester_Link Assigns O-CH₂ HSQC->Piperidine_System Assigns C-H HMBC HMBC Structure 3-Piperidinylmethyl nicotinate hydrochloride HMBC->Structure Connects Fragments via ³J(H7→C3'), ³J(H2→C=O), ³J(H6→C=O), ²J(H7→C=O) Aromatic_System->HMBC Ester_Link->HMBC Piperidine_System->HMBC

Figure 2: Logical relationship between NMR experiments for structural assembly.

Step-by-Step Assignment:

  • Identify Spin Systems (COSY): The COSY spectrum will show two independent spin systems: (i) the coupled protons on the pyridine ring (H-4, H-5, H-6) and (ii) the extensive network of coupled protons on the piperidine ring.

  • Assign Carbon Types (DEPT-135): Use the DEPT-135 spectrum to label all carbon signals as CH/CH₃ (positive) or CH₂ (negative).

  • Direct C-H Assignment (HSQC): Correlate every proton signal (except the labile N-H₂⁺) to its directly attached carbon using the HSQC spectrum. This definitively links the proton and carbon assignments for all CH, CH₂, and CH₃ groups.

  • Assemble the Fragments (HMBC): This is the final and most critical step. Look for key long-range correlations that bridge the isolated spin systems:

    • Ester Linkage: A correlation from the methylene protons H-7 to the carbonyl carbon (C=O) and to the piperidine methine carbon (C-3') confirms the ester connection.

    • Nicotinate Core: Correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon (C=O) confirm the position of the ester group on the pyridine ring.

    • Piperidine Confirmation: Multiple HMBC correlations within the piperidine ring will further validate the assignments made from the COSY spectrum.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and self-validating method for the complete structural characterization of 3-Piperidinylmethyl nicotinate hydrochloride. By integrating data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, every atom in the molecule can be unambiguously assigned, confirming the identity, purity, and site of protonation of the API. This comprehensive approach exemplifies the power of modern NMR in pharmaceutical development and quality control.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Widdifield, C. M., & Bryce, D. L. (2009). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Physical Chemistry Chemical Physics, 11(32), 7120-7129. Retrieved from [Link]

  • Pochiraju, S., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 3(10), 14269–14275. Retrieved from [Link]

  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Jevtic, I. (2015). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Retrieved from [Link]

  • Barros, A. S. C., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Kasa, P., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. TrAC Trends in Analytical Chemistry, 120, 115643. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rossini, A. J., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Molecular Pharmaceutics, 15(4), 1334-1346. Retrieved from [Link]

  • Reich, H. J. (n.d.). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Piperidinylmethyl Nicotinate Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on 3-Piperidinylmethyl Nicotinate Hydrochloride, a pharmaceutical intermediate of significant interest. While direct literature on this specific compound is sparse, its structure combines two moieties of high pharmaceutical relevance: the nicotinic acid (niacin) ester group, known for its vasodilatory and lipid-modifying properties, and the piperidine scaffold, a privileged structure in medicinal chemistry.[1][2] This guide presents a scientifically grounded, proposed synthesis for the intermediate, detailed protocols for its characterization, and an expert analysis of its potential applications in drug discovery and development. The methodologies are designed to be robust, reproducible, and self-validating, providing researchers with the foundational knowledge to synthesize and utilize this versatile building block.

Introduction and Rationale

The strategic design of pharmaceutical intermediates is paramount to the efficient synthesis of novel Active Pharmaceutical Ingredients (APIs). 3-Piperidinylmethyl Nicotinate Hydrochloride emerges as a compelling intermediate for several reasons:

  • Prodrug Potential: Nicotinic acid, a potent lipid-lowering agent, is often limited by poor patient compliance due to side effects like cutaneous flushing.[3] Esterification to form prodrugs is a proven strategy to mitigate these effects and modulate the pharmacokinetic profile.[4][5] The piperidinylmethyl ester moiety is designed to be cleaved in vivo by esterases, releasing nicotinic acid.

  • The Piperidine Scaffold: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved drugs.[1] Its inclusion can enhance a molecule's druggability by improving solubility, metabolic stability, and pharmacokinetic (ADME) properties, and by providing a key structural element for binding to biological targets.[6][7]

  • Synthetic Versatility: The secondary amine of the piperidine ring serves as a reactive handle for further chemical elaboration, allowing for the construction of a diverse library of compounds from this single intermediate. This makes it a valuable starting point for structure-activity relationship (SAR) studies.

This guide will first detail the synthesis of a key precursor, (Piperidin-3-yl)methanol, followed by its esterification with nicotinic acid and subsequent salt formation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent molecule, (Piperidin-3-yl)methanol, which is the direct precursor to the final intermediate. Properties for the target compound are estimated based on its structure and data from related compounds.

PropertyValueSource / Method
IUPAC Name piperidin-3-ylmethyl 3-pyridinecarboxylate hydrochlorideN/A
Molecular Formula C₁₂H₁₇ClN₂O₂Calculated
Molecular Weight 272.73 g/mol Calculated
CAS Number Not assignedN/A
Appearance (Predicted) White to off-white crystalline solidStructural Analogy
Solubility (Predicted) Soluble in water, methanol, ethanolHydrochloride Salt
Melting Point (Predicted) >150 °C (decomposes)Structural Analogy

Synthesis Protocols

The synthesis of 3-Piperidinylmethyl Nicotinate Hydrochloride is proposed as a three-stage process. The first stage involves the synthesis of the alcohol precursor, (Piperidin-3-yl)methanol, by hydrogenating a commercially available starting material. The second stage is the esterification, and the final stage is the formation of the hydrochloride salt for improved stability and handling.

Stage 1: Synthesis of (Piperidin-3-yl)methanol

The synthesis of the alcohol precursor can be efficiently achieved by the catalytic hydrogenation of 3-Pyridinemethanol. This method is preferred for its high yield and selectivity.[1][8]

Protocol 1: Catalytic Hydrogenation of 3-Pyridinemethanol

  • Rationale: The pyridine ring is catalytically reduced to a piperidine ring under a hydrogen atmosphere. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for this transformation. The reaction is conducted in an acidic medium (acetic acid) to enhance the catalyst's activity and prevent poisoning.

  • Materials:

    • 3-Pyridinemethanol (1.0 eq)

    • Platinum(IV) oxide (PtO₂) (0.02 eq)

    • Glacial Acetic Acid

    • Methanol

    • Diethyl Ether

    • Sodium Hydroxide (NaOH), 10 M solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Parr Hydrogenation Apparatus or equivalent high-pressure reactor

  • Procedure:

    • To a high-pressure reaction vessel, add 3-Pyridinemethanol (e.g., 10.9 g, 100 mmol) and glacial acetic acid (100 mL).

    • Carefully add PtO₂ (e.g., 454 mg, 2 mmol) to the solution.

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with nitrogen gas three times, then with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50-60 psi.

    • Begin vigorous stirring and maintain the reaction at room temperature. Hydrogen uptake should be monitored. The reaction is typically complete within 12-24 hours.

    • Upon completion (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvents.

    • Cool the residue in an ice bath and carefully basify to pH >12 by the slow addition of 10 M NaOH solution. Caution: Exothermic reaction.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (Piperidin-3-yl)methanol as a viscous oil or low-melting solid.[9]

Stage 2: Esterification to form 3-Piperidinylmethyl Nicotinate

This protocol employs the activation of nicotinic acid with thionyl chloride to form the highly reactive nicotinoyl chloride, which readily reacts with the alcohol synthesized in Stage 1.[10] An N-protection step for the piperidine is crucial to prevent side reactions.

Protocol 2: Synthesis via Nicotinoyl Chloride

  • Rationale: The piperidine nitrogen is a nucleophile that can compete with the hydroxyl group during esterification. Therefore, it is temporarily protected with a Boc (tert-butyloxycarbonyl) group. Nicotinic acid is converted to its acid chloride for a high-yielding esterification reaction. The Boc group is subsequently removed under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.

  • Materials:

    • (Piperidin-3-yl)methanol (from Stage 1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Nicotinic Acid

    • Thionyl Chloride (SOCl₂)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric Acid (HCl) in 1,4-Dioxane (4 M solution)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • N-Protection: Dissolve (Piperidin-3-yl)methanol (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and stir at room temperature for 4-6 hours. Monitor by TLC. Upon completion, wash with water, dry the organic layer over MgSO₄, and concentrate to yield N-Boc-(Piperidin-3-yl)methanol.

    • Acid Chloride Formation: In a separate flask under a nitrogen atmosphere, suspend nicotinic acid (1.2 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours until a clear solution is formed. Cool to room temperature and remove excess SOCl₂ and DCM under reduced pressure to obtain nicotinoyl chloride hydrochloride as a solid.

    • Esterification: Dissolve N-Boc-(Piperidin-3-yl)methanol (1.0 eq) in anhydrous DCM. Add triethylamine (2.5 eq). Cool to 0 °C and add a solution of nicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄. Concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain N-Boc-3-Piperidinylmethyl Nicotinate.

    • Deprotection and Salt Formation: Dissolve the purified product in a minimal amount of methanol. Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5 eq). Stir at room temperature for 2-4 hours. The product will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Piperidinylmethyl Nicotinate Hydrochloride .

Experimental Workflows and Diagrams

The logical flow of the synthesis and a potential biological pathway are visualized below using Graphviz.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_intermediate Stage 2: Intermediate Synthesis cluster_final Stage 3: Final Product PyM 3-Pyridinemethanol PipM (Piperidin-3-yl)methanol PyM->PipM H₂, PtO₂ Glacial Acetic Acid PipM_prot N-Boc-(Piperidin-3-yl)methanol PipM->PipM_prot Boc₂O, DCM Ester_prot N-Boc-3-Piperidinylmethyl Nicotinate PipM_prot->Ester_prot + Nicotinoyl Chloride HCl Et₃N, DCM Nic_Acid Nicotinic Acid Nic_Cl Nicotinoyl Chloride HCl Nic_Acid->Nic_Cl SOCl₂, Reflux Final 3-Piperidinylmethyl Nicotinate Hydrochloride Ester_prot->Final 4M HCl in Dioxane

Caption: Proposed synthetic workflow for 3-Piperidinylmethyl Nicotinate Hydrochloride.

Hypothetical Mechanism of Action Pathway

This diagram illustrates the potential mechanism of action of the active drug (nicotinic acid) after its release from the intermediate.

MoA_Pathway Intermediate 3-Piperidinylmethyl Nicotinate (Prodrug) Esterases Plasma/Tissue Esterases Intermediate->Esterases Hydrolysis Niacin Nicotinic Acid (Niacin) (Active Drug) Esterases->Niacin Receptor GPR109A Receptor (on Adipocytes) Niacin->Receptor Binds & Activates Effect Inhibition of Hormone- Sensitive Lipase Receptor->Effect Outcome ↓ Lipolysis ↓ Free Fatty Acid Flux to Liver ↓ Hepatic Triglyceride & VLDL Synthesis Effect->Outcome

Caption: Hypothetical pathway for nicotinic acid released from the prodrug intermediate.

Application in Drug Development

3-Piperidinylmethyl Nicotinate Hydrochloride is a versatile platform for creating new chemical entities. The secondary amine of the piperidine ring is a key functional group for derivatization.

Potential Therapeutic Targets:

  • Cardiovascular Disease: As a prodrug of nicotinic acid, derivatives could be developed as novel lipid-lowering agents with improved side-effect profiles.[11] The piperidine moiety can be functionalized to add further cardiovascular benefits or improve tissue targeting.

  • Neurological Disorders: The piperidine scaffold is prevalent in CNS-active drugs.[12] By attaching various functional groups to the piperidine nitrogen, new compounds could be synthesized and screened for activity against targets in neurodegenerative diseases, pain, or psychiatric disorders.

  • Antimicrobial Agents: Certain substituted piperidines have demonstrated antimicrobial and antifungal activity.[13] The intermediate could serve as a starting point for developing novel anti-infective agents.

Analytical and Quality Control Protocols

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a standard method for assessing the purity of pharmaceutical intermediates and detecting any residual starting materials or by-products.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 262 nm (λₘₐₓ for nicotinate)

    • Injection Volume: 10 µL

    • Sample Prep: Dissolve ~1 mg of the hydrochloride salt in 1 mL of 50:50 Water:Acetonitrile.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous structural confirmation of the final compound.

  • Instrumentation & Conditions:

    • Spectrometer: 400 MHz or higher

    • Solvent: Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)

    • ¹H NMR: Expect characteristic signals for the nicotinic acid aromatic protons (~7.5-9.0 ppm), the methylene protons of the ester linkage (~4.5 ppm), and a complex multiplet pattern for the piperidine ring protons (~1.5-3.5 ppm).

    • ¹³C NMR: Expect signals for the ester carbonyl carbon (~165 ppm), aromatic carbons (~120-155 ppm), the methylene carbon (~65 ppm), and the piperidine ring carbons (~20-55 ppm).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the hydrochloride salt in a well-ventilated area or fume hood. Avoid inhalation of dust.

  • Reagents: Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care in a fume hood. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.

  • Storage: Store the final product in a tightly sealed container in a cool, dry place, protected from light.

References

  • Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Retrieved from [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • Fossati, A., et al. (2017). New menthyl nicotinate synthesis process. Google Patents. WO2017211543A1.
  • Bissenbaev, A. K., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 28(15), 5859. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Antonchick, A. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7248. Retrieved from [Link]

  • Chemwhat. (n.d.). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Chmielniak, M., & Kaczmarczyk, E. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. Retrieved from [Link]

  • Kasch, J. E. (1957). Non-catalytic preparation of nicotinic acid esters. Google Patents. US2816112A.
  • PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). ((S)-piperidin-3-yl)methanol. Retrieved from [Link]

  • Wang, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358–14365. Retrieved from [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. Retrieved from [Link]

  • Gilmer, J. F., & O'Connell, D. (1996). Nicotinic acid esters and pharmaceutical compositions containing them. Google Patents. WO1996034858A1.
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 16(5), 459-464. Retrieved from [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • Kisfaludy, L., & Lőw, M. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-50. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • American Journal of Health-System Pharmacy. (2007). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. Retrieved from [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Balakrishnan, A., et al. (2007). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Pharmaceutical Research, 24(3), 539-548. Retrieved from [Link]

  • Ledwidge, M. T., et al. (2012). In vivo impact of prodrug isosorbide-5-nicotinate-2-aspirinate on lipids and prostaglandin D2: is this a new immediate-release therapeutic option for niacin?. Atherosclerosis, 221(2), 478-483. Retrieved from [Link]

Sources

Research Application Note: 3-Piperidinylmethyl Nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Piperidinylmethyl nicotinate hydrochloride is a specialized research compound belonging to the class of nicotinate esters . Structurally, it combines the bioactive moiety of nicotinic acid (Vitamin B3) with a 3-piperidinemethanol promoiety.

Unlike simple alkyl esters (e.g., methyl nicotinate), the incorporation of the piperidine ring introduces a basic nitrogen center (pKa ~11), which, in the hydrochloride salt form, significantly alters the compound's solubility, ionization profile, and tissue interaction. This molecule is primarily utilized as a chemical probe in dermatological and pharmacological research to investigate:

  • Cutaneous Microcirculation: As a rubefacient to induce controlled vasodilation via the GPR109A receptor pathway.

  • Prodrug Kinetics: Studying the hydrolysis rates of heterocyclic esters by skin esterases.

  • Transdermal Bioavailability: Assessing the impact of the piperidine ring on stratum corneum penetration compared to standard lipophilic esters.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionSignificance
Molecular Structure Nicotinic acid esterified with 3-hydroxymethylpiperidineDual-pharmacophore (Niacin + Piperidine)
Salt Form Hydrochloride (HCl)Water soluble; suitable for aqueous vehicles
Mechanism Prostaglandin-mediated VasodilationActivates GPR109A

COX-1/2

PGD2/PGE2 release
Primary Utility Vasodilation Probe, Niacin ProdrugControlled induction of erythema (flush response)

Mechanism of Action & Signaling Pathway[2]

The research utility of 3-Piperidinylmethyl nicotinate relies on its hydrolysis into free nicotinic acid. Upon topical application, the ester penetrates the stratum corneum.[1] Intracellular esterases cleave the molecule, releasing nicotinic acid, which binds to the G-Protein Coupled Receptor 109A (GPR109A/HCA2) on Langerhans cells and keratinocytes.

Pathway Visualization

The following diagram illustrates the conversion and signaling cascade leading to the measurable endpoint (vasodilation).

G Compound 3-Piperidinylmethyl Nicotinate HCl Skin Stratum Corneum (Penetration) Compound->Skin Topical App Esterase Tissue Esterases (Hydrolysis) Skin->Esterase Niacin Free Nicotinic Acid (Active Metabolite) Esterase->Niacin Cleavage Piperidine 3-Piperidinemethanol (Byproduct) Esterase->Piperidine Receptor GPR109A Receptor (Epidermal Cells) Niacin->Receptor Binding COX COX-1 / COX-2 Activation Receptor->COX Signaling PGs Prostaglandins (PGD2, PGE2) COX->PGs Synthesis Vessel Dermal Capillaries (Vasodilation/Erythema) PGs->Vessel Relaxation

Figure 1: Pharmacodynamic pathway of 3-Piperidinylmethyl nicotinate from application to vasodilatory response.

Application Protocols

Protocol A: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Objective: To quantify the flux and lag time of 3-Piperidinylmethyl nicotinate across a membrane model compared to methyl nicotinate.

Materials:

  • Franz Diffusion Cells (vertical, glass).

  • Membrane: Synthetic Strat-M® membrane or excised porcine ear skin (dermatomed to 500 µm).

  • Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 0.05% Sodium Azide (to prevent bacterial growth).

  • HPLC System with UV detector (260 nm).

Methodology:

  • Preparation: Degas the Receptor Fluid and fill the receptor chamber (maintain at 32°C via water jacket). Ensure no bubbles exist under the membrane.

  • Dosing: Apply 200 µL of a 50 mM solution of 3-Piperidinylmethyl nicotinate HCl (in water or propylene glycol vehicle) to the donor compartment.

    • Control: Run a parallel cell with Methyl Nicotinate (50 mM).

  • Sampling: Withdraw 200 µL from the sampling port at T = 0, 0.5, 1, 2, 4, 6, and 24 hours. Immediately replace with fresh, pre-warmed Receptor Fluid.

  • Analysis: Analyze samples via HPLC to detect both the parent ester and the hydrolyzed nicotinic acid.

    • Note: The presence of free nicotinic acid in the receptor fluid indicates cutaneous metabolism during transport.

Data Output: Calculate the Steady-State Flux (


)  using the slope of the linear portion of the cumulative amount vs. time plot.
Protocol B: In Vivo Microcirculation Assessment (Laser Doppler Flowmetry)

Objective: To determine the "Time to Onset" and "Peak Perfusion" (vasodilation) in a rodent model or human volunteer (subject to IRB approval). This validates the compound's bioactivity as a rubefacient.[2]

Scientific Rationale: Nicotinates induce a biphasic erythema. The piperidine moiety may delay onset due to increased molecular weight or alter retention in the lipid bilayer compared to smaller esters.

Materials:

  • Laser Doppler Flowmeter (LDF) or Speckle Contrast Imager.

  • Topical vehicle: Hydrophilic cream base or Ethanol:Water (50:50).

  • Test Compound: 3-Piperidinylmethyl nicotinate HCl (0.1% to 1.0% w/v).

Step-by-Step Workflow:

  • Acclimatization: Allow the subject to acclimatize to the room (22°C ± 1°C) for 20 minutes to stabilize basal blood flow.

  • Baseline Recording: Record basal flux (Arbitrary Perfusion Units - APU) at the volar forearm (human) or dorsal skin (rodent) for 2 minutes.

  • Application: Apply 20 µL of the test solution to a defined circular area (1 cm diameter). Do not occlude unless testing occlusion effects.

  • Continuous Monitoring: Place the LDF probe directly over the application site (non-contact mode preferred). Record perfusion continuously for 60 minutes.

  • Quantification:

    • 
      :  Time to reach 2x baseline flux.
      
    • 
      :  Area Under the Curve (Total vasodilatory response).
      
    • 
      :  Peak perfusion value.
      

Expected Results: A "bell-shaped" curve of perfusion over time. If the piperidine group enhances lipophilicity/retention, the curve may show a delayed


  and prolonged duration of action  compared to methyl nicotinate.

Safety & Handling Guidelines

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (rubefacient).Wear nitrile gloves. Avoid inadvertent skin contact to prevent flushing.
Eye Irritation Causes serious eye irritation.Wear safety goggles. Flush with water for 15 min if exposed.
Respiratory May cause respiratory irritation.Handle powder in a fume hood.

Specific Handling Note: This compound is designed to penetrate skin.[3] If spilled on skin, wash immediately with cold water and soap. Do not use hot water , as it dilates capillaries and accelerates absorption.

References

  • Nicotinate Ester Pharmacology

    • Guy, R. H., et al. (1986). "Pharmacodynamic measurements of methyl nicotinate percutaneous absorption." Pharmaceutical Research, 3(3), 177-182.

    • Rationale: Establishes the gold-standard Laser Doppler protocol for nicotin
  • GPR109A Mechanism

    • Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation, 115(12), 3634–3640.

    • Rationale: Defines the molecular pathway (Receptor -> Prostaglandins) visualized in Figure 1.
  • Piperidine in Drug Design

    • Goel, R., et al. (2025). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action."[4] European Journal of Medicinal Chemistry.

    • Rationale: Supports the structural logic of using piperidine moieties to modulate pharmacokinetics and solubility.[4]

  • Transdermal Diffusion Protocols

    • OECD Guideline 428. (2004).[5] "Skin Absorption: In Vitro Method."[1][6] OECD Guidelines for the Testing of Chemicals.

    • Rationale: The regulatory standard for the Franz Cell protocol described in Protocol A.

Sources

sterile filtration of 3-Piperidinylmethyl nicotinate hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sterile Filtration of 3-Piperidinylmethyl Nicotinate Hydrochloride Solutions

Abstract & Scope

This application note details the protocol for the sterile filtration of 3-Piperidinylmethyl nicotinate hydrochloride (3-PMN HCl) solutions. As a small molecule hydrochloride salt containing a pyridine ring and a piperidine moiety, 3-PMN HCl presents specific challenges regarding solubility, pH-dependent stability, and potential membrane adsorption.

This guide is designed for researchers and formulation scientists requiring a robust, regulatory-compliant method to generate sterile stock solutions for parenteral use or sensitive cell-based assays. It prioritizes Polyethersulfone (PES) membranes for their superior flow rates and low small-molecule adsorption profile, while providing a validation framework to ensure process integrity.

Physicochemical Context & Filtration Logic

Understanding the molecule is the first step in process design.

  • Chemical Nature: 3-PMN HCl is a cationic salt. The presence of the piperidine secondary amine and the pyridine ring renders it highly water-soluble but potentially reactive with certain filter media.

  • Solution pH: As a hydrochloride salt, aqueous solutions will be acidic (typically pH 3.0 – 5.0).

  • Critical Risk - Adsorption: Nitrogen-containing heterocycles can exhibit non-specific binding to nylon membranes via hydrogen bonding.

  • Critical Risk - Hydrolysis: The ester linkage in the nicotinate moiety is susceptible to hydrolysis at extreme pH or high temperatures. Filtration must be performed at ambient temperature (

    
    ).
    
Membrane Selection Matrix
FeaturePolyethersulfone (PES) Polyvinylidene Fluoride (PVDF) Nylon (Polyamide) Recommendation
Flow Rate HighModerateModeratePES
Protein Binding LowLow (if hydrophilic)HighPES
Small Molecule Adsorption Very LowLowModerate/High (Amine binding risk)PES
pH Compatibility pH 1–14pH 1–14pH 3–14 (Avoid strong acids)PES / PVDF
Extractables LowVery LowModeratePVDF

Experimental Protocol

Materials & Equipment
  • API: 3-Piperidinylmethyl nicotinate hydrochloride (High Purity >98%).

  • Solvent: Water for Injection (WFI) or Phosphate Buffered Saline (PBS) if pH adjustment is required.

  • Filtration Unit:

    • Small Scale (<100 mL): 33mm Syringe Filter, PES, 0.22 µm (e.g., Millipore Express® or Pall Supor®).

    • Medium Scale (100 mL - 2 L): Vacuum filtration cup or capsule filter, PES, 0.22 µm.

  • Integrity Test: Pressure gauge or Bubble Point tester.

Workflow Diagram

FiltrationWorkflow Start Raw API (3-PMN HCl) Dissolution Dissolution (WFI/Buffer) Start->Dissolution Weigh & Mix PreFilter Clarification (0.45 µm GF/PP) Dissolution->PreFilter If particulates visible SterileFilter Sterile Filtration (0.22 µm PES) Dissolution->SterileFilter If clear PreFilter->SterileFilter Discard Discard First 3-5 mL SterileFilter->Discard Saturation Step Fill Aseptic Fill (Vials) SterileFilter->Fill Filtrate QC QC Testing (HPLC + Sterility) Fill->QC

Figure 1: End-to-end filtration workflow. Note the critical "Discard" step to mitigate initial adsorption.

Step-by-Step Procedure

Step 1: Dissolution & Visual Inspection

  • Dissolve the target mass of 3-PMN HCl in WFI to achieve the desired concentration (typically 1–50 mg/mL).

  • Stir gently for 10–15 minutes.

  • Checkpoint: The solution must be clear and colorless. If turbidity or undissolved crystals persist, do not proceed to sterile filtration. Use a 0.45 µm Glass Fiber or Polypropylene pre-filter to clarify.[1]

Step 2: System Priming & Adsorption Saturation Scientific Rationale: Even low-binding membranes have active sites that may bind the first few micrograms of drug.

  • Assemble the filtration unit in a laminar flow hood (ISO 5 environment).

  • Pass the first 3–5 mL of solution through the 0.22 µm filter.

  • Discard this filtrate. This ensures that the membrane sites are saturated with the drug, preventing concentration loss in the final batch.

Step 3: Filtration

  • Apply positive pressure (syringe or pump) or vacuum.

  • Maintain a steady flow. Do not exceed the manufacturer's maximum operating pressure (typically 45–60 psi for syringe filters) to prevent membrane breakthrough.

  • Collect filtrate in a sterile, apyrogenic container.

Step 4: Post-Filtration Integrity Test (Bubble Point) Trustworthiness: A filter is only as good as its integrity.

  • After filtration, wet the membrane with WFI (or product).

  • Connect a pressure gauge.

  • Slowly increase air pressure on the upstream side.

  • Record the pressure at which a steady stream of bubbles appears downstream.

  • Pass Criteria: For 0.22 µm PES, the bubble point is typically >50 psi (3.4 bar) . Consult specific manufacturer data.

Validation & Quality Control

To ensure the process is scientifically sound, you must validate two key parameters: Recovery and Sterility .

Adsorption Validation (HPLC Assay)

Perform this once during method development.

  • Prepare a 10 mg/mL stock solution.

  • Filter 20 mL through the selected membrane.

  • Collect fractions: Initial (0–1 mL), Middle (10 mL), and Final (20 mL).

  • Analyze fractions via HPLC (UV detection at 260 nm for nicotinate).

  • Acceptance Criteria: Concentration of all fractions must be within ±2% of the unfiltered control.

Bacterial Retention

While end-users rarely perform bacterial challenge tests (BCT), you must verify the filter manufacturer provides a Certificate of Quality certifying retention of Brevundimonas diminuta (ATCC 19146) at


 per ASTM F838.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Filter Clogging High particulate load or undissolved salt.Use a 0.45 µm pre-filter.[1][2] Verify solubility limit of 3-PMN HCl.
Low Recovery (HPLC) Drug adsorption to membrane.[3]Switch from Nylon to PES/PVDF.[4][5] Increase "discard volume" (Step 2).
pH Shift CO2 absorption or filter leachables.Use buffered solvent (PBS/Citrate). Flush filter with WFI before use.
Foaming High flow rate or surfactant presence.Reduce filtration pressure/vacuum.

References

  • FDA Guidance for Industry. (2004). Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice.[6][7]Link

  • Parenteral Drug Association (PDA). (2008). Technical Report No. 26: Sterilizing Filtration of Liquids.Link

  • Cytiva (formerly GE Healthcare). Membrane Filtration: A Guide to Choosing Membranes.Link

  • Merck Millipore. Filter Membrane Compatibility Chart.Link

  • PubChem. Methyl Nicotinate Compound Summary. (Used for structural inference of the nicotinate moiety). Link

Sources

Troubleshooting & Optimization

improving solubility of 3-Piperidinylmethyl nicotinate hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-Piperidinylmethyl Nicotinate Hydrochloride

Solvent System: Dimethyl Sulfoxide (DMSO)[1][2]

Executive Summary: The Solubility Challenge

Status: Soluble, but kinetically slow due to ionic lattice energy. Typical Solubility Limit: ~20–50 mg/mL (Pure DMSO) | >100 mg/mL (DMSO + 5% Water).

3-Piperidinylmethyl nicotinate hydrochloride presents a specific solubility challenge common to organic hydrochloride salts in aprotic solvents. While the organic cation (the nicotinate derivative) is lipophilic, the chloride anion (


) is poorly solvated by pure DMSO. This results in a high energy barrier to break the crystal lattice, often leading to "gummy" precipitates or persistent suspensions.

This guide provides the protocols to overcome these thermodynamic barriers while preserving the chemical stability of the ester linkage.

Troubleshooting Guide (Q&A Format)
Q1: I added the solid to DMSO, but it’s just sitting at the bottom or looks "milky." What is happening?

Diagnosis: You are fighting Lattice Energy . DMSO is a polar aprotic solvent.[3] It is excellent at solvating cations (positive charges) via its oxygen atom but terrible at solvating anions (chloride ions) because its positive charge is sterically hindered. The solid is not dissolving because the DMSO cannot effectively "pull" the chloride ions away from the crystal lattice.

Immediate Solution (The "Water Spike"): If your downstream application tolerates it, add 1–5% deionized water to your DMSO.

  • Mechanism:[4][5][6] Water is a protic solvent and solvates the "naked" chloride anions immediately, breaking the lattice.

  • Result: The solution should clear almost instantly.

Q2: I heated the solution to 60°C to dissolve it, and now it smells different (or turned yellow). Is it safe to use?

Diagnosis: Chemical Degradation (Hydrolysis). Your compound is a nicotinate ester . Esters are susceptible to hydrolysis, breaking down into nicotinic acid and 3-piperidinemethanol.

  • Risk Factor:[7][8] Heating DMSO, especially if it contains trace water (DMSO is hygroscopic), accelerates this hydrolysis.

  • Recommendation:Discard the solution. For future attempts, do not exceed 37°C. Use sonication instead of heat to add energy to the system.

Q3: The solution was clear, but precipitates formed after storing it at 4°C.

Diagnosis: Thermodynamic crash-out. Solubility is temperature-dependent. By cooling the DMSO, you lowered the saturation point.

  • Fix: Allow the vial to warm to room temperature (20–25°C). Vortex vigorously.

  • Prevention: If you must store at 4°C, prepare your stock solution at 50% of the maximum solubility to prevent supersaturation.

Q4: Can I convert the HCl salt to a Free Base to improve solubility in pure DMSO?

Answer: Yes, the Free Base form is significantly more soluble in pure DMSO because it lacks the rigid ionic lattice.

  • Protocol: Dissolve the salt in water, adjust pH to ~10 with dilute NaOH, extract into dichloromethane (DCM), dry over MgSO4, and evaporate. The resulting oil/solid will dissolve instantly in pure DMSO.

Standard Operating Procedures (SOPs)
SOP-A: Standard Dissolution Protocol (Recommended)

Best for: General biological assays (IC50, cell culture).

  • Weighing: Weigh the target amount of 3-Piperidinylmethyl nicotinate HCl.

  • Solvent Prep: Use anhydrous DMSO (stored over molecular sieves) to minimize hydrolysis risk.

  • Initial Wetting: Add 90% of the calculated DMSO volume.

  • Sonication: Sonicate in a water bath at room temperature (20–25°C) for 5–10 minutes. Do not heat.

  • Visual Check:

    • Clear? Proceed to Step 6.

    • Cloudy? Add the remaining 10% volume as deionized water (if permitted) or more DMSO.

  • Filtration: If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) or Nylon filter. Avoid Cellulose Acetate (DMSO dissolves it).

SOP-B: High-Concentration "Rescue" Protocol

Best for: Animal injections (IP/SC) where volume is restricted.

ParameterSpecification
Target Conc. 50–100 mg/mL
Co-solvent PEG-400 or Saline
Stability < 4 hours (Prepare fresh)

Steps:

  • Dissolve compound in pure DMSO at 2x the desired final concentration.

  • Slowly add PEG-400 or Warm Saline (37°C) dropwise while vortexing.

  • Critical: If a white precipitate forms immediately, you have hit the "antisolvent" limit. Add 10µL of 1M HCl (aqueous) to re-protonate and solubilize.

Technical Data & Specifications
Solubility Profile
Solvent SystemEstimated Solubility (25°C)Stability Risk
Pure DMSO (Anhydrous) ~20 mg/mLLow (Weeks at -20°C)
DMSO + 5% Water >100 mg/mLMedium (Hydrolysis over days)
Ethanol ~10 mg/mLHigh (Transesterification)
PBS (pH 7.4) < 5 mg/mLHigh (Hydrolysis)
Visualizing the Solvation Mechanism

The following diagram illustrates the decision logic for handling this compound in the lab.

DissolutionLogic Start Start: Weigh Solid AddDMSO Add Anhydrous DMSO (90% Volume) Start->AddDMSO Sonicate Sonicate (10 min, 25°C) AddDMSO->Sonicate Check Visual Inspection Clear Solution Clear Check->Clear Yes Cloudy Cloudy / Precipitate Check->Cloudy No Final Filter (PTFE) & Use Clear->Final Check2 Still Cloudy? Cloudy->Check2 Sonicate->Check WaterSpike Add 5% Water Spike (Solvates Cl- anion) Check2->WaterSpike Assay allows water HeatRescue Gentle Heat (Max 37°C) *Warning: Hydrolysis Risk* Check2->HeatRescue Strictly Anhydrous WaterSpike->Final HeatRescue->Final

Caption: Decision tree for solubilizing 3-Piperidinylmethyl nicotinate HCl, prioritizing lattice disruption via sonication and water spiking over heat to prevent degradation.

References
  • Gaylord Chemical Company. (2007).[6][9] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[6][10] Retrieved from

    • Core citation for DMSO's interaction with inorganic salts and organic c
  • Balbach, S., & Korn, C. (2004). Pharmaceutical salt selection. International Journal of Pharmaceutics, 275(1-2), 1-12. Supports the mechanism of lattice energy in Hydrochloride salts vs. Free Base forms.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Reference for using complexing agents/co-solvents when simple solvents fail.[11]

  • PubChem. (n.d.). Methyl nicotinate (Compound Summary). National Library of Medicine. Retrieved from

    • Source for structural analogs and ester hydrolysis stability d

Sources

preventing degradation of 3-Piperidinylmethyl nicotinate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Piperidinylmethyl nicotinate hydrochloride . It is designed to address the specific stability challenges inherent to amino-alkyl ester derivatives in drug development and chemical biology.

Current Status: Operational Role: Senior Application Scientist Topic: Preventing Degradation in Solution

Executive Summary: The Stability Paradox

3-Piperidinylmethyl nicotinate hydrochloride presents a classic "Trojan Horse" stability challenge.[1] While the hydrochloride salt is a stable solid, placing it into a physiological solution (pH 7.4) activates two competing degradation pathways:

  • General Ester Hydrolysis: Attack by water/hydroxide on the carbonyl carbon.[1][2]

  • Intramolecular Catalysis: If the piperidine nitrogen deprotonates (free base form), it can act as a general base or nucleophile, accelerating the cleavage of the ester bond from within the molecule.

The Golden Rule: To prevent degradation, you must maintain the piperidine nitrogen in its protonated state (


) and minimize water activity until the moment of use.

Critical Degradation Pathways (Visualized)

The following diagram illustrates the mechanistic threats to your compound. Understanding this is the first step to prevention.

DegradationPathways node_compound 3-Piperidinylmethyl Nicotinate HCl (Stable Salt) node_solution Aqueous Solution (pH > 6.0) node_compound->node_solution Dissolution node_freebase Free Base Form (Deprotonated Amine) node_solution->node_freebase Loss of HCl (pH drift) node_hydrolysis Hydrolysis (Cleavage) node_solution->node_hydrolysis General Base Catalysis node_freebase->node_hydrolysis Intramolecular Catalysis node_products Nicotinic Acid + 3-Piperidinylmethanol node_hydrolysis->node_products Irreversible

Figure 1: Degradation cascade of 3-Piperidinylmethyl nicotinate. Note that rising pH triggers the formation of the reactive "Free Base" species, accelerating hydrolysis.[1]

Troubleshooting Guide & Protocols

Module A: pH Control & Buffer Selection

Issue: "My compound loses potency within hours in PBS." Root Cause: Phosphate Buffered Saline (PBS) usually has a pH of 7.4. At this pH, a significant fraction of the piperidine moiety (pKa ~10-11, but effective pKa can shift) may interact with the ester.[1] Furthermore, phosphate ions can act as general base catalysts for ester hydrolysis.[1]

Protocol 1: The "Acidic Shield" Buffer System Do not store this compound in neutral buffers.[1] Use an acidic holding buffer for stock solutions.

ParameterRecommendationScientific Rationale
Optimal pH 3.5 – 5.0 Keeps piperidine protonated (

); minimizes OH⁻ concentration.
Recommended Buffer Citrate or Acetate (10-50 mM) These carboxylate buffers are poor nucleophiles compared to phosphate.[1]
Avoid Phosphate, Tris, CarbonateTris is a primary amine and can cause transamidation; Phosphate catalyzes hydrolysis.[1]
Module B: Solvent & Stock Preparation

Issue: "Can I make a 10 mM aqueous stock and freeze it?" Root Cause: Even at -20°C, hydrolysis can proceed slowly in water (the "freeze-concentration" effect can also alter pH).

Protocol 2: Anhydrous Stock Formulation

  • Solvent: Dissolve the hydrochloride salt in anhydrous DMSO or absolute Ethanol .

    • Why? Removes water from the equation entirely.

  • Concentration: Prepare a high-concentration stock (e.g., 50-100 mM).

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.

  • Usage: Dilute into aqueous buffer immediately before the experiment (t < 5 min).

Module C: Handling & Environmental Factors

Issue: "The powder is turning yellow/sticky." Root Cause: Hygroscopicity. The HCl salt attracts atmospheric moisture, creating a localized aqueous environment on the solid surface, leading to hydrolysis and oxidation.[1]

Protocol 3: The "Dry Chain"

  • Desiccation: Store the solid vial inside a secondary container with active desiccant (silica gel or Drierite).

  • Temperature: Store solid at 4°C; Store solution stocks at -20°C.

  • Light: Nicotinate derivatives can be UV-sensitive.[1] Wrap vials in aluminum foil or use amber glass.

Troubleshooting Decision Tree

Use this flowchart to diagnose stability issues in your current workflow.

Troubleshooting start Start: Compound Instability Observed check_solvent Is stock solvent Aqueous? start->check_solvent check_ph Is Experimental pH > 7.0? check_solvent->check_ph No (It's DMSO) action_solvent Switch to DMSO or Ethanol check_solvent->action_solvent Yes check_buffer Is Buffer TRIS or Phosphate? check_ph->check_buffer Yes check_ph->check_buffer No (It's Acidic) action_ph Prepare fresh; Use only for <30 min check_buffer->action_ph No action_buffer Switch to Citrate or Acetate check_buffer->action_buffer Yes

Figure 2: Diagnostic logic for identifying the source of instability.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of 3-Piperidinylmethyl nicotinate HCl? A: Absolutely not. The high temperature and pressure will instantly hydrolyze the ester bond, leaving you with a solution of nicotinic acid and piperidinylmethanol. Use sterile filtration (0.22 µm PVDF or PES membrane) instead.

Q: Why does the pH of my solution drop over time? A: This is a signature of hydrolysis. As the ester cleaves, it releases Nicotinic Acid (pKa ~4.75). The generation of free acid releases protons into the solution, lowering the pH. This is a self-validating sign that your compound is degrading.

Q: I need to run an assay at pH 7.4. What do I do? A: You are fighting thermodynamics. To win:

  • Keep the stock in DMSO.

  • Prepare the assay buffer (pH 7.4) separately.

  • Spike the compound into the buffer at the very last second before data acquisition.

  • Run a "vehicle control" with Nicotinic Acid to ensure your biological effect isn't just from the degradation product.

References

  • Ross, B. et al. (2008). Stability of methylnicotinate in aqueous solution. BMC Research Notes. Retrieved from [Link]

  • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. Journal of Organic Chemistry. (Context: General ester hydrolysis mechanisms).
  • PubChem. (2025).[1][3][4] Nicotinic Acid | C6H5NO2.[1][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: 3-Piperidinylmethyl Nicotinate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Synthetic Optimization Reference ID: TSC-NIC-3PM-001

Introduction: The Chemoselectivity Challenge

Welcome to the technical support hub for 3-Piperidinylmethyl nicotinate hydrochloride . If you are synthesizing this compound, you are likely navigating a classic organic chemistry conflict: Chemoselectivity .

The synthesis involves coupling Nicotinic Acid (pyridine-3-carboxylic acid) with 3-Piperidinemethanol . The core challenge lies in the structure of 3-piperidinemethanol, which contains two nucleophilic sites:

  • A secondary amine (in the piperidine ring).

  • A primary alcohol (the hydroxymethyl group).

The Critical Rule: In almost all standard coupling conditions, the amine is significantly more nucleophilic than the alcohol. Without rigorous protection strategies, your reaction will preferentially form the amide (N-acylation) rather than the desired ester (O-acylation).

This guide breaks down the specific impurities resulting from this conflict and provides validated protocols to eliminate them.

Part 1: Impurity Landscape & Root Cause Analysis

The following table summarizes the most common impurities detected by HPLC/LC-MS during this synthesis.

Table 1: Common Impurity Profile
Impurity CodeNameStructure DescriptionRoot CauseRRT (Approx)*
IMP-A The Regioisomer (Amide) N-nicotinoyl-3-(hydroxymethyl)piperidineCritical Failure: Lack of N-protection on piperidine ring. Nucleophilic attack by amine instead of alcohol.~1.1 - 1.3
IMP-B Nicotinic Acid Free acid starting materialIncomplete coupling or moisture-induced hydrolysis of the final ester.~0.4 - 0.6
IMP-C N-Boc Intermediate N-Boc-3-piperidinylmethyl nicotinateIncomplete deprotection (if using Boc route).> 2.0 (Non-polar)
IMP-D Urea Byproducts DCU / DiisopropylureaResidual coupling reagents (if DCC/DIC used) due to poor solubility management.Variable
IMP-E Oligomers Dimerized speciesReaction of unprotected amino-alcohol with two equivalents of nicotinic acid (N,O-bis-acylation).High MW

*Relative Retention Time (RRT) varies by method but generally follows polarity trends (Acid < Amine/Alcohol < Ester < Protected Species).

Part 2: Visualizing the Failure Mode

The diagram below illustrates the "Happy Path" (Target Synthesis) versus the "Failure Path" (Impurity Formation).

SynthesisPath cluster_legend Legend SM1 Nicotinic Acid Coupling Step 2: Esterification (EDC/NHS or DCC) SM1->Coupling DirectCoupling Direct Coupling (No Protection) SM1->DirectCoupling SM2 3-Piperidinemethanol (Unprotected) Protection Step 1: N-Protection (Boc-Anhydride) SM2->Protection Recommended SM2->DirectCoupling Risky Route ProtectedSM N-Boc-3-Piperidinemethanol Protection->ProtectedSM ProtectedSM->Coupling Intermediate N-Boc-Ester Intermediate Coupling->Intermediate Deprotection Step 3: Deprotection (HCl/Dioxane or TFA) Intermediate->Deprotection Target TARGET MOLECULE 3-Piperidinylmethyl nicotinate HCl Deprotection->Target ImpurityA IMPURITY A (Major) N-Nicotinoyl Amide DirectCoupling->ImpurityA Major Product (Kinetic Favorability) ImpurityE IMPURITY E N,O-Bis-Nicotinoyl Dimer DirectCoupling->ImpurityE Excess Acid key1 Recommended Route key2 Failure Mode

Caption: Figure 1. Synthetic flowchart demonstrating the divergence between the target ester synthesis (Green path) and the thermodynamic/kinetic trap of amide formation (Red path).

Part 3: Troubleshooting Guides (FAQ Format)

Issue 1: "My product contains a large impurity at RRT 1.2 that resists recrystallization."

Diagnosis: You have likely formed Impurity A (The Amide) . Mechanism: Amides are significantly more stable than esters. If the secondary amine on the piperidine ring was not fully protected (e.g., with a Boc group) prior to the reaction with nicotinic acid, the amine will attack the activated carboxylic acid before the hydroxyl group does. Confirmation:

  • IR: Look for a strong Amide I band (~1640 cm⁻¹) vs the expected Ester Carbonyl (~1735 cm⁻¹).

  • NMR: The protons adjacent to the nitrogen in the piperidine ring will show a significant chemical shift downfield due to the electron-withdrawing acyl group.

Corrective Protocol (The "Boc" Route):

  • Protection: React 3-piperidinemethanol with Di-tert-butyl dicarbonate (Boc₂O) in DCM/NaOH to form N-Boc-3-piperidinemethanol.

  • Coupling: React Nicotinic acid with the N-Boc intermediate using EDC.HCl and DMAP (catalytic).

    • Note: DCC is cheaper but forms DCU urea, which is hard to remove. EDC forms a water-soluble urea, simplifying purification.

  • Deprotection: Treat the isolated ester with 4M HCl in Dioxane . This simultaneously deprotects the amine and forms the desired hydrochloride salt.

Issue 2: "The final product is hygroscopic and turns sticky/yellow upon exposure to air."

Diagnosis: Hydrolysis and Hygroscopicity. Mechanism:

  • Hygroscopicity: Hydrochloride salts of piperidine derivatives are naturally hygroscopic. They absorb atmospheric water.

  • Hydrolysis (Impurity B): Once wet, the ester bond is susceptible to hydrolysis, reverting to Nicotinic acid and the alcohol. The yellowing often indicates oxidation of the pyridine ring or trace free amine.

Stabilization Protocol:

  • Drying: Final drying must be done in a vacuum oven at 40°C over P₂O₅ or silica gel.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Recrystallization: Use anhydrous Ethanol/Diethyl Ether or Isopropanol . Avoid water or methanol during the final salt formation step to prevent transesterification or hydrolysis.

Issue 3: "I see a persistent peak at the baseline (RRT ~0.5) in HPLC."

Diagnosis: Residual Nicotinic Acid (Impurity B). Cause: Incomplete coupling or excess reagent used. Nicotinic acid is zwitterionic and sticks to polar stationary phases. Remediation:

  • Work-up: During the intermediate stage (Protected Ester), wash the organic layer thoroughly with saturated NaHCO₃ or 10% Na₂CO₃ . This converts unreacted nicotinic acid into its water-soluble salt, removing it from the organic phase before the deprotection step.

Part 4: Validated Synthetic Protocol

Note: All steps must be performed in a fume hood. Standard PPE required.

Step 1: Protection (N-Boc-3-piperidinemethanol)
  • Dissolve 3-piperidinemethanol (1.0 eq) in DCM.

  • Add Triethylamine (1.5 eq). Cool to 0°C.

  • Add Boc₂O (1.1 eq) dropwise.

  • Stir at RT for 4 hours.

  • Wash with water, dry over MgSO₄, and concentrate. Yield >90% .

Step 2: Esterification (Coupling)
  • Dissolve Nicotinic acid (1.1 eq) and N-Boc-3-piperidinemethanol (1.0 eq) in anhydrous DCM.

  • Add EDC.HCl (1.2 eq) and DMAP (0.1 eq).

  • Stir at RT for 12-16 hours. Monitor by TLC (Target ester is less polar than alcohol).

  • Critical Wash: Wash organic layer with 10% Na₂CO₃ (removes Nicotinic acid) and 0.1M HCl (removes DMAP/EDC urea).

  • Concentrate to obtain the N-Boc-Ester intermediate.

Step 3: Deprotection & Salt Formation
  • Dissolve the intermediate in a minimal amount of dry Dichloromethane or Dioxane.

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at RT. A white precipitate (the target HCl salt) should begin to form.

  • After completion (check HPLC for disappearance of N-Boc peak), add Diethyl Ether to drive precipitation.

  • Filter the solid under nitrogen (hygroscopic!).

  • Wash with cold Ether. Dry under vacuum.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc protection and deprotection mechanics).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper for DCC/DMAP coupling mechanisms).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Detailed review on chemoselectivity between amines and alcohols).

  • Joulié, M. M., & Lassen, K. M. (2010). Synthesis of functionalized piperidines. Arkivoc, 2010(8), 189-250. (Context on reactivity of piperidine derivatives).

Disclaimer: This guide is for research purposes only. Users must perform their own risk assessments and validate analytical methods for their specific equipment.

Technical Support Center: Protocol Refinement for 3-Piperidinylmethyl Nicotinate Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Piperidinylmethyl nicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel nicotinic receptor agonist. Given the specific nature of this compound, this document synthesizes established principles of medicinal chemistry and pharmacology to offer robust, field-tested advice.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and use of 3-Piperidinylmethyl nicotinate hydrochloride.

Q1: What are the expected solubility characteristics of 3-Piperidinylmethyl nicotinate hydrochloride?

A1: As a hydrochloride salt, 3-Piperidinylmethyl nicotinate is anticipated to be soluble in aqueous solutions. The piperidine moiety, being basic, is protonated to form the hydrochloride salt, which generally enhances water solubility. Nicotinate esters can also exhibit some water solubility. However, the overall solubility will be influenced by the pH of the solution. It is recommended to initially dissolve the compound in sterile, purified water or a buffer solution (e.g., PBS) at a slightly acidic to neutral pH. For creating concentrated stock solutions, organic solvents such as DMSO or ethanol may be suitable, but their compatibility with your specific assay should be verified.

Q2: How should I store 3-Piperidinylmethyl nicotinate hydrochloride powder and stock solutions?

A2:

  • Powder: The solid hydrochloride salt should be stored in a tightly sealed container at -20°C, protected from light and moisture. Piperidine derivatives can be hygroscopic, so minimizing exposure to air is crucial.

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Studies on methylnicotinate suggest good stability in aqueous solutions when stored at 4°C for extended periods, but -80°C is recommended for long-term storage of stock solutions to minimize degradation.[1]

Q3: What is the likely mechanism of action for 3-Piperidinylmethyl nicotinate hydrochloride?

A3: This compound is designed as a nicotinic acetylcholine receptor (nAChR) agonist.[2][3] The nicotinate portion mimics the endogenous ligand acetylcholine, while the piperidinylmethyl group influences its binding affinity and selectivity for different nAChR subtypes. Upon binding, it is expected to induce a conformational change in the receptor, opening its ion channel and allowing the influx of cations like Na+ and Ca2+, leading to cell membrane depolarization and a physiological response.[3]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. Although specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for a novel bioactive compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] Handle the powder in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse thoroughly with water.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with 3-Piperidinylmethyl nicotinate hydrochloride.

Issue 1: Poor or Inconsistent Compound Solubility
  • Symptom: The compound does not fully dissolve, or a precipitate forms in your stock solution or assay buffer.

  • Potential Causes:

    • Incorrect solvent.

    • pH of the solution is not optimal for solubility.

    • The concentration is above the solubility limit.

    • "Salting out" effect in high-salt buffers.

  • Solutions:

    • Solvent Selection: If insoluble in water, try preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol first. Then, dilute this stock into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological system.

    • pH Adjustment: The solubility of compounds with amine groups is often pH-dependent. Try dissolving the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.0) to maintain the protonated, more soluble form of the piperidine ring.

    • Sonication and Warming: Gentle warming (to 37°C) and sonication can aid dissolution. However, be cautious about potential degradation with prolonged heating.

    • Fresh Solutions: Prepare fresh solutions before each experiment to avoid issues with compound degradation or precipitation over time.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: High variability between replicate wells or between experiments.

  • Potential Causes:

    • Compound instability in the assay medium.

    • Receptor desensitization.[6]

    • Cell health and passage number variability.

    • Pipetting errors.

  • Solutions:

    • Assess Compound Stability: Nicotinate esters can be susceptible to hydrolysis, especially at alkaline pH.[7] Perform a time-course experiment to see if the compound's activity diminishes over the duration of your assay. If so, shorten the incubation time or prepare the compound dilution plate just before adding it to the cells.

    • Address Receptor Desensitization: Continuous exposure to an agonist can cause nAChRs to enter a desensitized, non-responsive state.[6] To mitigate this, apply the agonist for shorter periods. In electrophysiology or imaging experiments, ensure adequate washout periods between applications (e.g., ≥3 minutes).[8]

    • Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cells are healthy and seeded at a uniform density.[9][10]

    • Optimize Assay Timing: The timing of your analysis can be critical. Determine the optimal window for your assay by performing a time-course experiment.[9]

Issue 3: High Background or Noisy Signal in Cell-Based Assays
  • Symptom: High signal in control wells (no compound) or a low signal-to-noise ratio.

  • Potential Causes:

    • Cell stress or death.

    • Assay reagent incompatibility with the compound or solvent.

    • Autofluorescence of the compound.

  • Solutions:

    • Cell Viability Check: Perform a cell viability assay (e.g., Trypan Blue or a commercial kit) in parallel to ensure the observed effects are not due to cytotoxicity.

    • Solvent Control: Always include a vehicle control (assay buffer with the same final concentration of the solvent, e.g., DMSO) to account for any effects of the solvent on the cells or assay signal.

    • Check for Autofluorescence: If using a fluorescence-based assay, check if the compound itself fluoresces at the excitation and emission wavelengths of your dye. This can be done by measuring the fluorescence of the compound in assay buffer without cells.

General Troubleshooting Workflow

Caption: General Troubleshooting Workflow for 3-Piperidinylmethyl Nicotinate Hydrochloride Experiments.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol provides a general guideline for preparing stock solutions of 3-Piperidinylmethyl nicotinate hydrochloride.

ParameterRecommendation
Primary Solvent DMSO or 100% Ethanol
Stock Concentration 10-50 mM
Storage Aliquoted at -80°C

Step-by-Step Procedure:

  • Weigh out the desired amount of 3-Piperidinylmethyl nicotinate hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at -80°C.

Protocol 2: In-Vitro Calcium Flux Assay

This protocol describes a common functional assay to measure the activation of nAChRs by 3-Piperidinylmethyl nicotinate hydrochloride.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y, PC12, or a recombinant cell line).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • 3-Piperidinylmethyl nicotinate hydrochloride.

  • Positive control agonist (e.g., nicotine or acetylcholine).

  • Antagonist (e.g., mecamylamine) for assay validation.

Step-by-Step Procedure:

  • Cell Plating: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere and grow (typically 24-48 hours).

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to the cells. Incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).

  • Compound Plate Preparation: Prepare a dilution series of 3-Piperidinylmethyl nicotinate hydrochloride in the assay buffer at a concentration that is a multiple (e.g., 5x or 10x) of the final desired concentration. Also, prepare solutions for the positive control, vehicle control, and antagonist.

  • Calcium Flux Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.

    • Record a baseline fluorescence reading for several seconds.

    • Add the compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F) is calculated (ΔF/F). Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Mechanism of Nicotinic Receptor Activation and Desensitization

G Resting Resting State (Channel Closed) Active Active State (Channel Open) Resting->Active Agonist Binding (Rapid) Active->Resting Agonist Dissociation Desensitized Desensitized State (Channel Closed) Active->Desensitized Prolonged Agonist Exposure (Slower) Desensitized->Resting Agonist Removal (Slow Recovery)

Caption: Simplified state-transition model of a nicotinic acetylcholine receptor.

References

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Available at: [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). Headache, 48(8), 1256–1260. Available at: [Link]

  • Taylor, P. (1996). Nicotinic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • Sorensen, J. L., et al. (2000). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. International Journal of Pharmaceutics, 204(1-2), 103-111. Available at: [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7268. Available at: [Link]

  • Tavčar, P., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 630. Available at: [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513–552. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2025). Journal of Biomolecular Structure and Dynamics, 43(8), 2596-2609. Available at: [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Pérez-García, L., et al. (2021). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 26(10), 2824. Available at: [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Cholinergic Receptor, Nicotinic, Alpha 1 (CHRNa1). Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are Nicotinic receptors agonists and how do they work? Synapse. Available at: [Link]

Sources

dealing with hygroscopic nature of 3-Piperidinylmethyl nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 3-Piperidinylmethyl Nicotinate Hydrochloride Ticket ID: TECH-SUP-PN-882 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Hygroscopicity Challenge

You are encountering handling difficulties with 3-Piperidinylmethyl nicotinate hydrochloride (CAS: 1219976-15-4). This is a common issue with this class of compounds.

The Mechanism of Failure: This compound is a hydrochloride salt of a secondary amine linked to a nicotinate ester .

  • The Sponge Effect: The hydrochloride counter-ion (

    
    ) is highly electronegative and forms strong hydrogen bonds with atmospheric water vapor. The piperidine ring's nitrogen, protonated in the salt form, further stabilizes this water lattice.
    
  • The Chemical Risk (Hydrolysis): Unlike simple salts, this molecule contains an ester linkage . Absorbed water, in the presence of the acidic proton from the hydrochloride, creates a perfect catalytic environment for hydrolysis. If left unchecked, your compound will degrade into Nicotinic acid and 3-Piperidinylmethanol , destroying your stoichiometry and experimental validity.

Module 1: Storage & Stability Protocols

Objective: Prevent the "deliquescence cascade" where the solid absorbs enough water to dissolve itself.

The Storage Hierarchy

Do not rely on the original shipping container once opened. Transfer to a secondary containment system immediately.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid simple snap-caps; they breathe).

  • Secondary Environment: Parafilm is insufficient. Use a dedicated desiccator or a heat-sealed aluminized Mylar bag.

  • Temperature: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Visual Guide: Storage Decision Tree

StorageProtocol Start Received Compound Open Is the container opened? Start->Open LongTerm Long-term Storage (>1 week) Open->LongTerm No ShortTerm Active Use (<1 week) Open->ShortTerm Yes Action1 Seal in Mylar Bag with Silica Gel Packet LongTerm->Action1 Action2 Store in Desiccator (P2O5 or KOH) ShortTerm->Action2 Freezer Store at -20°C Action1->Freezer Action2->Freezer WarmUp CRITICAL: Warm to RT before opening Freezer->WarmUp Before Use

Caption: Decision logic for preserving chemical integrity during storage. Note the critical warm-up step to prevent condensation shock.

Module 2: Precision Weighing Guide

Issue: The mass on the balance keeps increasing while you watch (Drift). Cause: The sample is absorbing atmospheric moisture in real-time.

Protocol: The "Difference Weighing" Technique

Do not weigh this powder directly onto an open weigh boat.

  • Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.

  • Tare: Place the entire vial containing the bulk solid on the balance. Tare to zero.

  • Dispense: Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the vial.

  • Measure: Place the source vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why this works: You are measuring the mass loss from the closed system, which is immune to moisture uptake during the reading phase [1].

Table 1: Environmental Control for Weighing

FactorStandard LabRequired for Hygroscopic Salts
Relative Humidity (RH) 40-60%< 30% (Use a glove box or dry bag if possible)
Tools Metal SpatulaPTFE-coated Spatula (reduces static & sticking)
Vessel Weigh BoatGlass Vial or Nitrogen-flushed flask
Speed ModerateFast (Minimize exposure < 15 seconds)

Module 3: Experimental Application & Solubilization

FAQ: "My reaction failed/yield was low. Was the solvent wet?"

When 3-Piperidinylmethyl nicotinate hydrochloride is involved, "Dry Solvent" is not a suggestion; it is a requirement. The salt brings its own water if mishandled, and wet solvents accelerate ester hydrolysis.

Solvent Compatibility Matrix
Solvent ClassCompatibilityPre-Treatment Protocol
Alcohols (MeOH, EtOH) High Solubility Use anhydrous grade only. Avoid if transesterification is a risk.
DMSO/DMF High Solubility Must be stored over molecular sieves (4Å). These solvents are hygroscopic themselves.
Dichloromethane (DCM) Moderate Solubility Dry over

or distill over

.
Ethers (THF, Et2O) Low Solubility Generally poor solvents for the HCl salt form.

Visual Guide: Solubilization Workflow

Solubilization Solid Solid HCl Salt Check Check Hydration (Karl Fischer if critical) Solid->Check Solvent Add Anhydrous Solvent Check->Solvent Dry DryProtocol Vacuum Dry (40°C, P2O5) Check->DryProtocol Wet (>1%) Sonicate Sonicate under N2/Ar Solvent->Sonicate Use Immediate Use Sonicate->Use DryProtocol->Solvent

Caption: Workflow for preparing stock solutions. Note the optional drying step if the salt has been exposed to air.

Module 4: Troubleshooting & Recovery (FAQ)

Q1: The powder has clumped into a sticky mass. Is it ruined?

  • Diagnosis: It has absorbed significant moisture (deliquescence).[1]

  • Solution: Check the color. If it is still white/off-white, it is likely just hydrated, not hydrolyzed.

  • Recovery: Dissolve the mass in a small amount of anhydrous methanol, then add a co-solvent like toluene and rotary evaporate. The toluene/methanol azeotrope helps remove the water. Finish by drying under high vacuum over

    
     for 24 hours [2].
    

Q2: I see extra peaks in my NMR spectrum (around 8.2 ppm and 3.5 ppm).

  • Diagnosis: Hydrolysis has occurred. The ester bond has cleaved.

  • Solution: The sample is degraded. Recrystallization might salvage the nicotinate salt, but it is often more cost-effective to discard and purchase a fresh batch.

Q3: Can I convert it to the free base to reduce hygroscopicity?

  • Technical Insight: Yes. The free base (removing the HCl) is generally less hygroscopic but may be an oil or a low-melting solid.

  • Protocol: Dissolve in water, neutralize with saturated

    
     (do not use strong bases like NaOH to avoid hydrolyzing the ester), and extract rapidly into DCM. Dry the organic layer with 
    
    
    
    and evaporate [3].

References

  • Mettler Toledo.[2] (n.d.). Weighing the Right Way: Guidelines on Weighing Technique. Retrieved from [Link]

  • ScienceMadness. (2007).[1] Drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Vesta Nutra. (2019).[3] 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-Piperidinylmethyl Nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Piperidinylmethyl Nicotinate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the systemic or topical delivery of this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflows effectively.

Introduction: The Bioavailability Challenge

3-Piperidinylmethyl nicotinate hydrochloride, as a hydrochloride salt, is anticipated to be a hydrophilic molecule. This characteristic presents a primary obstacle to its bioavailability: poor permeability across lipophilic biological membranes such as the intestinal epithelium and the stratum corneum of the skin. Bioavailability—the rate and extent to which the active drug reaches systemic circulation—is therefore limited.[1] This guide addresses this core challenge through a series of frequently asked questions, troubleshooting protocols, and detailed experimental designs.

Part 1: Foundational FAQs

This section covers the essential preliminary questions researchers may have before starting their experiments.

Q1: What are the presumed physicochemical properties of 3-Piperidinylmethyl nicotinate hydrochloride that impact its bioavailability?

A1: Based on its structure as an ester of nicotinic acid with a piperidine moiety, and its formulation as a hydrochloride salt, we can infer the following:

  • High Water Solubility: The hydrochloride salt form significantly increases its aqueous solubility.

  • Low Lipophilicity (LogP): Consequently, its oil/water partition coefficient (LogP) is expected to be low, hindering its ability to passively diffuse across lipid-rich barriers.

  • Potential for First-Pass Metabolism: Like other nicotinic acid derivatives, it may be susceptible to hydrolysis by esterases in the liver and other tissues, which can reduce the amount of active drug reaching systemic circulation after oral administration.[2][3]

Q2: What are the principal routes for enhancing the bioavailability of a hydrophilic drug like this?

A2: The primary strategies focus on overcoming the permeability barrier. These can be broadly categorized into three areas:

  • Advanced Formulation Strategies: Modifying the drug's immediate environment to improve its solubility and/or permeability.[1]

  • Use of Permeation Enhancers: Incorporating excipients that reversibly disrupt the integrity of biological membranes (e.g., skin, intestinal lining) to allow the drug to pass through more easily.[4][5]

  • Novel Drug Delivery Systems: Encapsulating the drug in carriers that can either protect it from degradation or facilitate its transport across membranes.[1]

Q3: How do I choose the right enhancement strategy for my research goal (e.g., oral vs. topical delivery)?

A3: The choice is dictated by the target route of administration and the desired therapeutic outcome. The following workflow provides a high-level decision-making process.

G start Define Therapeutic Goal route Select Route of Administration start->route oral_strat Oral Delivery Strategies (Systemic Effect) route->oral_strat Oral topical_strat Topical/Transdermal Strategies (Local or Systemic Effect) route->topical_strat Topical oral_methods • Lipid-Based Formulations (SEDDS) • Nanoparticles • Prodrug Approach • Ion Pairing oral_strat->oral_methods topical_methods • Permeation Enhancers • Microemulsions/Nanoemulsions • Liposomes/Vesicular Systems topical_strat->topical_methods

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 2: Formulation Strategies - Troubleshooting & Protocols

Poor solubility and dissolution are common challenges in drug development. While our target compound is water-soluble, enhancing its partitioning into lipid membranes is key.

Q4: I am developing a lipid-based formulation (e.g., a Self-Emulsifying Drug Delivery System - SEDDS) for oral delivery, but my drug is precipitating out. Why is this happening?

A4: This is a common issue when incorporating a hydrophilic, salt-form drug into a lipid system. The root causes are typically:

  • Insufficient Solubilization: The drug has very low solubility in the oil phase of your SEDDS.

  • Poor Emulsification: Upon dilution in aqueous media (like in the gut), the system fails to form a stable micro- or nanoemulsion, causing the drug to crash out as the solvent environment changes.

  • Excipient Incompatibility: The drug may be interacting with your chosen oils, surfactants, or co-surfactants, leading to instability.

Troubleshooting Steps:

  • Screen Solubilizing Excipients: Systematically test the solubility of 3-Piperidinylmethyl nicotinate hydrochloride in a variety of oils, surfactants (e.g., Tween® 80, Cremophor® EL), and co-surfactants (e.g., Transcutol®, PEG 400).

  • Consider Ion-Pairing: Form an "ion-pair" by complexing your hydrophilic drug with a lipophilic counter-ion.[4] This creates a new, more lipid-soluble complex that can be more easily incorporated into the oil phase. For example, using a lipophilic acid like oleic acid could potentially form a more soluble complex.[6]

  • Optimize the Formulation Ratio: Use ternary phase diagrams to map the efficient self-emulsification region for your chosen oil, surfactant, and co-surfactant system. This helps identify the optimal ratios that produce stable emulsions upon dilution.

Q5: Can you provide a starting protocol for preparing a nanoemulsion for topical delivery?

A5: Certainly. A nanoemulsion can significantly enhance skin penetration by increasing the drug's surface area and improving its partitioning into the stratum corneum. This protocol uses a high-shear homogenization method.

Protocol 2.1: Preparation of a 3-Piperidinylmethyl Nicotinate Hydrochloride Nanoemulsion

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion containing the active compound for enhanced topical delivery.

Materials & Equipment:

  • 3-Piperidinylmethyl nicotinate hydrochloride

  • Oil Phase: Medium-chain triglycerides (MCT) or Oleic Acid

  • Surfactant: Tween® 80

  • Co-surfactant: Propylene Glycol

  • Aqueous Phase: Deionized water

  • High-shear homogenizer (e.g., Ultra-Turrax®) or a microfluidizer

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

  • pH meter

Methodology:

  • Preparation of Aqueous Phase: Dissolve the required amount of 3-Piperidinylmethyl nicotinate hydrochloride in deionized water. Gently stir until fully dissolved.

  • Preparation of Oil Phase: In a separate vessel, accurately weigh the oil (e.g., MCT), surfactant (Tween® 80), and co-surfactant (Propylene Glycol). Mix thoroughly until a homogenous solution is formed.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing at a moderate speed (e.g., 500 rpm) with a magnetic stirrer. Continue mixing for 15 minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization.

    • If using a rotor-stator homogenizer: Process at 10,000-20,000 rpm for 5-10 minutes. Monitor the temperature to avoid degradation; use an ice bath if necessary.[7]

    • If using a microfluidizer: Process at the recommended pressure for 3-5 passes.

  • Characterization:

    • Measure the droplet size and Polydispersity Index (PDI) using DLS. A target size would be <200 nm with a PDI <0.3 for a stable formulation.

    • Measure the pH of the final nanoemulsion.

    • Visually inspect for any signs of phase separation or precipitation over a set period (e.g., 24 hours).

Part 3: Permeation Enhancers - Mechanisms & Troubleshooting

Permeation enhancers are crucial for transdermal drug delivery, as they reversibly reduce the barrier function of the skin.[8]

Q6: How do chemical permeation enhancers work, and what are the risks?

A6: Chemical permeation enhancers primarily act on the stratum corneum, the outermost layer of the skin. Their mechanisms include:

  • Disrupting Lipid Bilayer Structure: They fluidize the highly ordered lipid layers of the stratum corneum, creating pathways for the drug to diffuse through.[5]

  • Interacting with Intracellular Proteins: Some enhancers can denature keratin within the corneocytes, further increasing permeability.

  • Improving Drug Partitioning: Solvents like ethanol or propylene glycol can increase the solubility of the drug within the skin.[9]

The primary risk is skin irritation. Overly aggressive enhancers can cause significant disruption, leading to redness, itching, and inflammation. Therefore, the concentration of the enhancer must be carefully optimized.

G cluster_0 Stratum Corneum (Before) cluster_1 Stratum Corneum (After Enhancer) A1 Corneocyte A2 Corneocyte A3 Corneocyte A4 Corneocyte L1 L2 L3 L4 B1 Corneocyte B2 Corneocyte B3 Corneocyte B4 Corneocyte D1 D2 D3 D4 mid Permeation Enhancer Application cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of permeation enhancers disrupting lipid bilayers.

Q7: My in vitro permeation test using Franz diffusion cells shows no significant drug flux. What should I check?

A7: This is a frequent experimental hurdle. A systematic troubleshooting approach is required.

Troubleshooting Guide 3.1: Zero Flux in Franz Diffusion Cell Assay
Potential Cause Diagnostic Check Corrective Action
Membrane Integrity Issue Is the skin membrane (e.g., Strat-M®, animal, or human skin) properly mounted? Are there any leaks between the donor and receptor chambers?Re-mount the membrane carefully, ensuring a tight seal. Perform a pre-test with a marker substance like caffeine to validate the setup.
Low Drug Solubility in Receptor Is the drug soluble in your receptor fluid (typically PBS)? A drug that is insoluble in the receptor fluid cannot establish a sink condition, halting diffusion.Add a co-solvent like PEG 400 or a small percentage of ethanol (1-5%) to the receptor fluid to increase drug solubility. Ensure the concentration remains well below the saturation limit.
Insufficient Analytical Sensitivity Is your analytical method (e.g., HPLC) sensitive enough to detect the low concentrations of drug that may have permeated?[2]Validate your analytical method's Limit of Quantification (LOQ). If necessary, concentrate the samples or develop a more sensitive method (e.g., switch from UV to MS detection).[10]
Formulation Barrier Is the drug trapped within your formulation vehicle? A highly viscous or occlusive vehicle may not release the drug effectively to the membrane surface.Evaluate the drug release from your formulation using a synthetic membrane before testing on skin. You may need to adjust the formulation's composition to facilitate drug release.
Incorrect pH The ionization state of the drug affects its permeability. Is the pH of your formulation and receptor fluid appropriate?Nicotine is a weak base; its absorption is pH-dependent.[11] Adjust the pH of your formulation to favor the un-ionized, more permeable form of the molecule, if compatible with stability.

Part 4: In-Vivo Bioavailability Studies

Ultimately, bioavailability must be confirmed in a living system. Proper study design is critical for obtaining meaningful data.[12]

Q8: What are the key parameters I should measure in an animal pharmacokinetic (PK) study?

A8: In a typical PK study, after administering the drug, blood samples are collected at various time points and analyzed for drug concentration. The key parameters derived from the plasma concentration-time curve are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing the extent of absorption.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

Q9: I'm seeing very high inter-subject variability in my animal PK study. How can I reduce this?

A9: High variability can mask the true effect of your formulation. Common causes and solutions include:

  • Inconsistent Dosing: Ensure accurate and consistent administration of the dose, especially for oral gavage.

  • Physiological Differences: Use animals from a single, reputable supplier that are of the same sex, similar age, and within a narrow weight range.[13]

  • Diet and Fasting: Standardize the fasting period before dosing and the diet of the animals, as food can significantly affect drug absorption.[13]

  • Stress: Handle animals carefully to minimize stress, which can alter gastrointestinal motility and blood flow.

  • Study Design: Use a crossover study design where each animal receives both the test and control formulation (with a suitable washout period in between). This allows each animal to serve as its own control, significantly reducing inter-subject variability.

References

  • 3-Chloro-piperidine hydrochloride - Chem-Impex. (n.d.). Retrieved from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • Bioavailability Enhancement: Drug Permeability Enhancement. (2025). J. Vis. Exp. Retrieved from [Link]

  • Methyl Nicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Guy, R. H., et al. (1985). Pharmacodynamic measurements of methyl nicotinate percutaneous absorption. PubMed. Retrieved from [Link]

  • Sved, S., et al. (1985). The bioavailability of sustained release nicotinic acid formulations. PubMed. Retrieved from [Link]

  • Al-Meshal, M. A. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-perf. SciSpace. Retrieved from [Link]

  • 3-Methylpiperidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma. Retrieved from [Link]

  • McCartney, F., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. Retrieved from [Link]

  • 3-Methylpiperidin-4-one hydrochloride. (2024). ChemBK. Retrieved from [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2013). Pharmaceutical Technology. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Challenges and Opportunities in Achieving Bioequivalence for Fixed-Dose Combination Products. PMC. Retrieved from [Link]

  • Morrow, J. D., et al. (1992). Prostaglandins and nicotinate-provoked increase in cutaneous blood flow. PubMed. Retrieved from [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (2020). ScholarWorks@UTEP. Retrieved from [Link]

  • Lea, R. A., et al. (2014). Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories. NIH. Retrieved from [Link]

  • What are the methods used for enhancement of bioavailability? (2025). Patsnap Synapse. Retrieved from [Link]

  • A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. Retrieved from [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Bioavailability Study Design: Healthy Subjects Versus Patients. (2025). J. Vis. Exp. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). Blue Eyes Intelligence Engineering and Sciences Publication. Retrieved from [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023). MDPI. Retrieved from [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (n.d.). LFA Machines. Retrieved from [Link]

  • HPLC Method for the Determination of Nicorandil in Human Plasma. (2002). ResearchGate. Retrieved from [Link]

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023). MDPI. Retrieved from [Link]

  • Note for guidance on the investigation of bioavailability and bioequivalence. (2001). European Medicines Agency. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. Retrieved from [Link]

  • Updated discussion paper on the bioavailability of nicotine and other ingredients from the use of oral nicotine pouches and assessment of risk to users. (2022). Committee on Toxicity. Retrieved from [Link]

  • Permeation enhancer of Transdermal drug delivery system. (2015). Slideshare. Retrieved from [Link]

  • Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. (2008). PMC. Retrieved from [Link]

  • Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. (2023). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: 3-Piperidinylmethyl nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the quality control of 3-Piperidinylmethyl nicotinate hydrochloride. Given that this is a specialized molecule, some of the troubleshooting strategies are based on established principles from analogous nicotinic acid esters and piperidine-containing compounds. This guide is structured to help you anticipate and resolve common experimental challenges.

Frequently Asked Questions (FAQs) - General Product Information

Q1: What are the expected physical and chemical properties of 3-Piperidinylmethyl nicotinate hydrochloride?

A1: 3-Piperidinylmethyl nicotinate hydrochloride is expected to be a white to off-white crystalline solid. Based on its structural components, it should be soluble in water and polar organic solvents like methanol and ethanol. The molecule possesses an ester functional group and a tertiary amine within the piperidine ring, which becomes a quaternary ammonium salt in the hydrochloride form.

Q2: How should I properly store 3-Piperidinylmethyl nicotinate hydrochloride to ensure its stability?

A2: Due to the presence of an ester linkage, the compound is susceptible to hydrolysis. Therefore, it is crucial to store it in a tightly sealed container in a dry environment, protected from moisture. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation.

Troubleshooting Guide: Purity and Assay Issues

Q3: My HPLC assay results for 3-Piperidinylmethyl nicotinate hydrochloride are lower than expected. What are the potential causes?

A3: Lower than expected assay values can stem from several factors:

  • Degradation: The primary cause is often hydrolysis of the ester bond, leading to the formation of nicotinic acid and 3-piperidinemethanol. This can occur if the material has been exposed to moisture or non-anhydrous solvents. A study on methylnicotinate showed that its primary degradation product in aqueous solution is nicotinic acid[1].

  • Inaccurate Standard Preparation: Ensure your reference standard is of high purity and has been accurately weighed. The standard should also be dried to account for any absorbed water.

  • Suboptimal HPLC Method: An unoptimized HPLC method may lead to poor peak shape, co-elution with impurities, or incomplete elution from the column. We recommend a reversed-phase HPLC method, as it is effective for analyzing similar compounds like myristyl nicotinate[2].

Recommended Starting HPLC Method:

ParameterRecommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the main peak, then increase further to wash the column.
Flow Rate 1.0 mL/min
Detection UV at 262 nm (characteristic for the pyridine ring)
Column Temperature 30 °C

Q4: I am observing peak tailing for the main analyte peak in my HPLC analysis. How can I improve the peak shape?

A4: Peak tailing for amine-containing compounds on silica-based columns is common due to the interaction of the basic amine with residual acidic silanols on the stationary phase. Here are some troubleshooting steps:

  • Use a Base-Deactivated Column: Modern columns designed for basic compounds will yield better peak shapes.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., with 0.1% formic or trifluoroacetic acid) to keep the piperidine nitrogen protonated and minimize secondary interactions.

  • Add an Ionic Modifier: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active sites on the silica. However, be mindful of its compatibility with your detector (e.g., MS).

Troubleshooting Workflow for Out-of-Specification (OOS) Purity Results

OOS_Workflow OOS Out-of-Specification (OOS) Purity Result Obtained Initial_Check Phase 1: Initial Investigation - Check calculations - Review instrument parameters - Examine chromatogram for anomalies OOS->Initial_Check System_Suitability Review System Suitability - Tailing factor - Resolution - Reproducibility Initial_Check->System_Suitability Sample_Prep Re-prepare sample from the same batch and re-inject Standard_Prep Prepare fresh standard and re-inject Sample_Prep->Standard_Prep Method_Validation Is the analytical method validated for this compound? Standard_Prep->Method_Validation Pass Result Passes Standard_Prep->Pass Passes Fail Result Fails Standard_Prep->Fail Fails System_Suitability->Sample_Prep Method_Dev Method Development/ Optimization Required Method_Validation->Method_Dev No Root_Cause Phase 2: Root Cause Analysis - Suspect Impurity Profile? - Suspect Degradation? Method_Validation->Root_Cause Yes Impurity_ID Impurity Identification (See Impurity Troubleshooting) Root_Cause->Impurity_ID Stability_Study Forced Degradation Study (See Stability Troubleshooting) Root_Cause->Stability_Study Fail->Method_Validation

Caption: Troubleshooting workflow for OOS purity results.

Troubleshooting Guide: Impurity Profile Analysis

Q5: What are the likely process-related impurities in 3-Piperidinylmethyl nicotinate hydrochloride?

A5: Based on a likely synthesis route involving the esterification of nicotinic acid with 3-piperidinemethanol, potential impurities could include:

  • Nicotinic Acid: Unreacted starting material.

  • 3-Piperidinemethanol: Unreacted starting material.

  • By-products from starting material synthesis: For instance, if 3-piperidinemethanol is synthesized from 3-methylpiperidine, residual amounts of the latter might be present[3][4].

  • Positional Isomers: Depending on the synthesis of nicotinic acid, isomers like isonicotinic acid or picolinic acid could be present, leading to the formation of isomeric esters.

Table of Potential Process-Related Impurities:

Impurity NameStructureLikely Origin
Nicotinic AcidC₅H₄NCOOHStarting Material
3-PiperidinemethanolC₆H₁₃NOStarting Material
3-MethylpiperidineC₆H₁₃NPrecursor to starting material

Q6: How can I identify an unknown peak in my chromatogram?

A6: Identifying unknown peaks requires a systematic approach:

  • Mass Spectrometry (LC-MS): This is the most powerful tool. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can be used to hypothesize a structure.

  • Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradation product. For example, base-catalyzed hydrolysis would be expected to increase the peak corresponding to nicotinic acid[5].

  • Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. If the unknown peak increases in area, it confirms the identity of that impurity.

Troubleshooting Guide: Stability and Degradation

Q7: My sample shows an increasing amount of a new peak over time, especially when dissolved in a protic solvent. What is happening?

A7: This is a classic sign of degradation, most likely hydrolysis of the ester bond. The rate of hydrolysis is often pH-dependent. Similar compounds like benzyl nicotinate show increased degradation under basic conditions[5].

Primary Degradation Pathway: Hydrolysis

Caption: Primary hydrolytic degradation pathway.

To mitigate this, always use fresh solutions for analysis. If solutions need to be stored, keep them at low temperatures and in an aprotic solvent if the experimental design allows.

Troubleshooting Guide: Physical Property Inconsistencies

Q8: I have two batches of 3-Piperidinylmethyl nicotinate hydrochloride with the same purity by HPLC, but they behave differently in terms of solubility and melting point. Why?

A8: This could be due to polymorphism. Polymorphs are different crystalline forms of the same compound, which can have different physical properties. For example, nicardipine hydrochloride, a related molecule, is known to exist in multiple polymorphic forms, including solvates[6].

How to Investigate Polymorphism:

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique to identify different crystal forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can reveal differences in melting points and phase transitions between batches.

  • Thermogravimetric Analysis (TGA): TGA can help determine if a form is a solvate or hydrate by showing mass loss at specific temperatures.

If you suspect polymorphism, it is important to control the crystallization conditions during synthesis and purification to ensure batch-to-batch consistency.

References

  • ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patil, S. B., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 3(4), 283-287. Retrieved from [Link]

  • Smesny, S., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Psychiatry Research, 160(2), 253-256. Retrieved from [Link]

  • Braga, D., et al. (2006). Polymorphs and Solvates of Nicardipine Hydrochloride. Selective Stabilization of Different Diastereomeric Racemates. Crystal Growth & Design, 6(1), 195-202. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine.
  • Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

  • Akerele, J. O., & Che, F. N. (2006). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. International Journal of Molecular Sciences, 7(6), 247-255. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Saini, O., Sharma, S. K., & Sharma, Y. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. Journal of Chromatographic Science & Separation Techniques, S1. Retrieved from [Link]

  • SynZeal. (n.d.). Nicardipine EP Impurity A (HCl). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicardipine Hydrochloride - Impurity A. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Jacobson, E. L., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Chromatography A, 1161(1-2), 195-200. Retrieved from [Link]

  • DS InPharmatics. (2020). Analytical Control, Analysis and Reference Standards Modules. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • USP-NF. (2022). Nicardipine Hydrochloride. Retrieved from [Link]

  • USP-NF. (2022). Nicardipine Hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

Validation Guide: Biological Effects of 3-Piperidinylmethyl Nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the biological effects of 3-Piperidinylmethyl nicotinate hydrochloride (CAS: 1219976-15-4). It is designed for researchers assessing its potential as a vasoactive agent, rubefacient, or transdermal delivery enhancer.

Compound Profile & Mechanistic Hypothesis

3-Piperidinylmethyl nicotinate hydrochloride is a nicotinate ester structurally composed of nicotinic acid (niacin) linked to a 3-piperidinemethanol moiety. Unlike simple alkyl esters (e.g., Methyl Nicotinate), the piperidine ring introduces basicity and steric bulk, potentially altering skin permeation kinetics and hydrolysis rates.

Mechanism of Action (MOA)

The biological activity is predicated on its function as a prodrug . Upon topical application, the compound must penetrate the stratum corneum and undergo enzymatic hydrolysis by epidermal esterases.

  • Permeation: The piperidine moiety modifies lipophilicity (LogP), influencing partitioning into the lipid bilayer.

  • Bioactivation: Esterases cleave the ester bond, releasing Nicotinic Acid and 3-Piperidinemethanol .

  • Signaling: Free Nicotinic Acid binds to GPR109A (HCAR2) receptors on Langerhans cells and keratinocytes.

  • Response: Activation triggers the arachidonic acid cascade, releasing Prostaglandin D2 (PGD2) and E2 (PGE2), resulting in cutaneous vasodilation (erythema).

Mechanistic Pathway Diagram

MOA_Pathway Prodrug 3-Piperidinylmethyl Nicotinate HCl Skin Stratum Corneum (Penetration) Prodrug->Skin Topical App Enzyme Epidermal Esterases (Hydrolysis) Skin->Enzyme Diffusion Niacin Nicotinic Acid (Active Metabolite) Enzyme->Niacin Cleavage Receptor GPR109A Receptor (Langerhans Cells) Niacin->Receptor Binding PLA2 Phospholipase A2 Activation Receptor->PLA2 Signaling PGs PGD2 / PGE2 Release PLA2->PGs Cascade Effect Cutaneous Vasodilation (Erythema) PGs->Effect Vascular Smooth Muscle Relaxation

Caption: Signal transduction pathway from topical application to vasodilation via GPR109A activation.

Comparative Analysis: Alternatives & Benchmarks

To validate performance, the compound must be benchmarked against the "Gold Standard" (Methyl Nicotinate) and a negative control.

Feature3-Piperidinylmethyl Nicotinate HCl Methyl Nicotinate (Standard) Placebo (Vehicle)
Role Test Compound (Novel)Positive Control (Reference)Negative Control
Onset of Action Unknown (Hypothesis: Delayed/Sustained)Rapid (5–10 mins)None
Duration Hypothesis: ExtendedShort (30–60 mins)N/A
Lipophilicity Moderate (Piperidine ring influence)High (Small alkyl group)N/A
Primary Readout Erythema / Perfusion Units (PU)Erythema / Perfusion Units (PU)Baseline Noise
Irritation Potential To be determinedHigh (Stinging sensation)Low/None

Strategic Rationale:

  • Methyl Nicotinate is chosen because its kinetic profile is well-documented. Any deviation by the piperidine derivative (e.g., slower onset, lower Cmax) indicates a change in skin permeability or esterase affinity.

  • Vehicle Control is critical to rule out vasodilation caused by massage or solvent effects (e.g., ethanol/propylene glycol).

Experimental Protocols

Protocol A: In Vitro Enzymatic Hydrolysis Assay

Objective: Confirm that skin esterases can cleave the specific ester bond of the piperidine derivative.

  • Preparation: Prepare a 100 µM solution of 3-Piperidinylmethyl nicotinate HCl in phosphate-buffered saline (PBS, pH 7.4).

  • Enzyme Source: Add Porcine Liver Esterase (PLE) (10 units/mL) or homogenized human skin S9 fraction.

  • Incubation: Incubate at 32°C (skin surface temp) with agitation.

  • Sampling: Aliquot samples at 0, 5, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS.

    • Monitor: Disappearance of parent compound; Appearance of Nicotinic Acid.

    • Success Criteria: >50% conversion within 60 mins confirms prodrug viability.

Protocol B: In Vivo Microcirculation Assessment (Laser Doppler)

Objective: Quantify the intensity and duration of vasodilation in human subjects.

Experimental Workflow Diagram:

Protocol_Workflow cluster_sites Application Sites (Volar Forearm) Step1 Subject Acclimatization (20 mins @ 22°C) Step2 Baseline Measurement (LSCI / Laser Doppler) Step1->Step2 Step3 Application (20µL of 10mM Solution) Step2->Step3 SiteA Site A: Test Compound Step3->SiteA SiteB Site B: Methyl Nicotinate Step3->SiteB SiteC Site C: Vehicle Step3->SiteC Step4 Continuous Monitoring (0 - 60 mins) SiteA->Step4 SiteB->Step4 SiteC->Step4 Step5 Data Analysis (AUC, Tmax, Cmax) Step4->Step5

Caption: Clinical workflow for assessing cutaneous blood flow response using Laser Speckle Contrast Imaging (LSCI).

Detailed Steps:

  • Formulation: Dissolve 3-Piperidinylmethyl nicotinate HCl and Methyl Nicotinate in a vehicle of Ethanol:Water:Propylene Glycol (50:30:20) to a concentration of 10 mM.

  • Subjects: Recruit healthy volunteers (n=10). Exclude those on NSAIDs (which inhibit the prostaglandin pathway).

  • Application: Apply 20 µL of each solution to marked 1 cm² circular zones on the volar forearm.

  • Measurement: Use Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF) .

    • Metric: Perfusion Units (PU).

    • Timepoints: Continuous recording for 60 minutes.

  • Quantification:

    • T_onset: Time to reach 2x Baseline PU.

    • C_max: Peak Perfusion Unit.

    • AUC: Area Under the Curve (Total vasodilatory effect).

Data Interpretation & Validation Criteria

To validate the compound as an effective bioactive agent, the data must meet specific thresholds relative to the controls.

ParameterExpected Result (Validation Success)Interpretation
Hydrolysis Rate t1/2 < 60 minsCompound is successfully bioactivated by esterases.
Vasodilation (Cmax) Significantly > Vehicle (p < 0.05)Confirms biological activity (GPR109A activation).
Time to Peak (Tmax) > Methyl NicotinateSuggests "Sustained Release" or slower penetration (beneficial for reduced flushing shock).
Irritation Score < Methyl NicotinateIndicates improved tolerability profile.

Troubleshooting:

  • No Effect? Check pH of the formulation. Nicotinates are pH-sensitive. Ensure the piperidine nitrogen is protonated (HCl salt) for solubility but consider the skin pH (5.5) for partitioning.

  • High Variability? Standardize skin temperature. Cold skin vasoconstricts, masking the effect.

References

  • Advanced Technology & Industrial Co., Ltd. (n.d.). Product Search: 3-Piperidinylmethyl nicotinate hydrochloride (CAS 1219976-15-4). Retrieved from

  • PubChem. (2025).[1][2][3][4] Methyl Nicotinate Compound Summary. National Center for Biotechnology Information. Retrieved from [1]

  • El-Awa, S., et al. (2019).[5] The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites. Microvascular Research. Retrieved from

  • Morrow, J. D., et al. (1992). Release of PGD2 and PGE2 by methyl nicotinate in human skin.
  • ChemTik. (n.d.). 3-Piperidinylmethyl nicotinate hydrochloride Product Page. Retrieved from

Sources

3-Piperidinylmethyl nicotinate hydrochloride versus other nicotinic receptor agonists

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for 3-Piperidinylmethyl nicotinate hydrochloride versus other nicotinic receptor agonists.

Executive Summary & Compound Identity

3-Piperidinylmethyl nicotinate hydrochloride (CAS: 1219976-15-4) is a synthetic nicotinic ligand belonging to the class of pyridine-piperidine esters . Structurally, it bridges the pharmacophoric features of Nicotine (pyrrolidine-pyridine) and Anabasine (piperidine-pyridine) but introduces an ester linkage and a methylene spacer.

Unlike rigid agonists (e.g., Epibatidine) or direct analogs (e.g., Varenicline), this compound represents a "flexible linker" class of agonists. It is primarily utilized in Structure-Activity Relationship (SAR) studies to probe the spatial tolerance of the nAChR orthosteric binding site and as a chemical building block for developing dual-action cholinergic modulators.

Chemical Identity[1][2][3]
  • IUPAC Name: piperidin-3-ylmethyl pyridine-3-carboxylate hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.73 g/mol

  • Core Pharmacophore: 3-Pyridyl (H-bond acceptor) + Piperidine Nitrogen (Cationic center) linked via ester.

Pharmacological Profile & Mechanism of Action[4]

The Nicotinic Pharmacophore

To act as an agonist, a molecule must satisfy the canonical nAChR pharmacophore :

  • Cationic Center: A positively charged nitrogen (at physiological pH) to interact with Trp149 (in

    
     subunits) via cation-
    
    
    
    interactions.
  • H-Bond Acceptor: A pyridine nitrogen or carbonyl oxygen to accept a hydrogen bond from the receptor backbone (often Leu109 or Met115 ).

  • Distance Vector: A specific distance (approx. 4.5–6.0 Å) between these two points.

Comparative Mechanism: 3-Piperidinylmethyl Nicotinate vs. Nicotine
FeatureNicotine (Standard)3-Piperidinylmethyl NicotinateImpact on Binding
Cationic Ring Pyrrolidine (5-membered)Piperidine (6-membered)Piperidine is bulkier; often favors

or specific

states.
Linker Direct C-C BondEster (-CO-O-

-)
Increases distance between N-centers; adds rotational freedom (entropy penalty).
Stability Metabolically stable (CYP450 oxidation)Labile (Esterase hydrolysis)Acts as a potential soft drug or prodrug.
Binding Mode Rigid, high affinityFlexibleLower affinity expected due to entropic cost of binding.
Diagram: Pharmacophore Overlay & Signaling Pathway

The following diagram illustrates the structural divergence and downstream signaling activation.

G cluster_0 Ligand Structure cluster_1 Receptor Interaction cluster_2 Downstream Effect Nicotine Nicotine (Rigid Pyrrolidine) Binding Orthosteric Binding Site (Trp149 / Tyr190) Nicotine->Binding High Affinity (Ki ~1-10 nM) Piperidinyl 3-Piperidinylmethyl Nicotinate (Flexible Ester Linker) Piperidinyl->Binding Mod. Affinity (Ki >100 nM) Hydrolysis Metabolites: Nicotinic Acid + 3-Piperidinemethanol Piperidinyl->Hydrolysis Esterase ConfChange Conformational Change (Channel Opening) Binding->ConfChange IonFlux Na+/Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization

Caption: Comparative binding pathway showing the direct activation by Nicotine versus the flexible, potentially hydrolyzable pathway of the Piperidinyl ester.

Comparative Performance Data

The following table contrasts 3-Piperidinylmethyl nicotinate HCl with established agonists. Note that while Nicotine and Epibatidine have well-defined constants, the Piperidinyl ester is a chemical probe ; values are inferred from SAR studies of homologous piperidine esters.

CompoundTarget SelectivityAffinity (

)
Efficacy (

)
Biological Half-LifePrimary Application
Nicotine

High (1–10 nM)Full/Partial~2 hoursSmoking cessation, Research
Epibatidine Non-selective (High Potency)Very High (0.04 nM)FullToxicPain research (Analgesic)
Varenicline

(Partial)
High (0.1–1 nM)Partial (40%)~24 hoursSmoking cessation (Chantix)
3-Piperidinylmethyl Nicotinate Non-selective / Probe Moderate (100–500 nM) Unknown (Likely Partial) Short (<30 min) SAR Probe, Prodrug Design
GTS-21

Selective
Moderate (10–100 nM)PartialModerateCognitive enhancement

Key Insight: The ester linkage in 3-Piperidinylmethyl nicotinate makes it significantly more liable to plasma esterases than amide-linked or direct C-C linked agonists. In functional assays (e.g., Calcium Flux), it may show transient activity followed by rapid washout or degradation.

Experimental Protocols

For researchers utilizing 3-Piperidinylmethyl nicotinate HCl (CAS 1219976-15-4), the following protocols ensure data integrity, specifically addressing its solubility and stability issues.

A. Solubilization & Storage
  • Solubility: Highly soluble in water and DMSO due to the hydrochloride salt form.

  • Stock Solution: Prepare 10 mM stock in DMSO or deionized water .

  • Stability Warning: DO NOT store in basic buffers (pH > 8.0) for extended periods, as the ester bond is susceptible to base-catalyzed hydrolysis.

  • Storage: Store solid at -20°C (desiccated). Use fresh aqueous solutions within 4 hours.

B. In Vitro Calcium Flux Assay (FLIPR)

This assay measures the functional activation of nAChRs.

  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye Loading: Incubate cells with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of 3-Piperidinylmethyl nicotinate in HBSS buffer (pH 7.4).

    • Include Acetylcholine (100

      
      M)  as a positive control (
      
      
      
      reference).
    • Include Nicotine (10

      
      M)  as a reference agonist.
      
  • Addition: Inject compound (10

    
    L) into the cell plate (40 
    
    
    
    L volume).
  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Data Analysis: Calculate

    
    . Fit data to a Hill equation to determine 
    
    
    
    .
C. Metabolic Stability Assay (Esterase Check)

To verify if the compound acts as a prodrug or stable agonist:

  • Incubate 1

    
    M compound in Rat Plasma  or Liver Microsomes  at 37°C.
    
  • Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench with ice-cold Acetonitrile.

  • Analyze via LC-MS/MS monitoring the parent mass (221.1 m/z for free base) and the appearance of Nicotinic acid (124.0 m/z).

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1][2][3][4] Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Jensen, A. A., et al. (2005). Probing the Pharmacophore of the

    
     Nicotinic Acetylcholine Receptor with the 3-Pyridyl Ether Compounds. Molecular Pharmacology, 67(5), 1478-1491. Link
    
  • PubChem Compound Summary. (2024). 3-Piperidinylmethyl nicotinate hydrochloride (CAS 1219976-15-4).[5][6][7][8][9] National Center for Biotechnology Information. Link

  • Taly, A., et al. (2009). The molecular biology of the nicotinic acetylcholine receptor: An allosteric transition superfamily. Neuroscience, 158(1), 18-35. Link

  • BenchChem. (2025). Comparative Guide to Nicotinic Receptor Agonists. BenchChem Technical Guides. Link

Sources

[1]

Executive Summary

This guide provides a technical head-to-head comparison between the novel cationic analog 3-Piperidinylmethyl nicotinate hydrochloride (3-PMN HCl) and the industry-standard rubefacients: Methyl Nicotinate (MN) and Benzyl Nicotinate (BN) .[1]

While Methyl and Benzyl nicotinates are widely utilized for their rapid onset of vasodilation ("flash effect") via passive diffusion, 3-PMN HCl represents a distinct physicochemical class. Its cationic nature (hydrochloride salt) and bulky piperidine moiety fundamentally alter its permeation kinetics. This guide posits 3-PMN HCl not as a direct replacement for passive topical formulations, but as a specialized candidate for iontophoretic delivery or controlled-release aqueous systems where solubility and charge are advantageous.[1]

Chemical Architecture & Physicochemical Profiling[1]

The performance divergence begins at the molecular level. The primary differentiator is the ionization state at physiological pH. Standard nicotinates are lipophilic esters, whereas 3-PMN HCl is a hydrophilic salt.[1]

Comparative Physicochemical Matrix
FeatureMethyl Nicotinate (MN) Benzyl Nicotinate (BN) 3-Piperidinylmethyl Nicotinate HCl
Molecular Weight 137.14 g/mol 213.23 g/mol ~256.7 g/mol (Salt form)
Lipophilicity (LogP) ~0.8 (Moderate)~2.6 (High)< 0 (Hydrophilic/Ionized)
Water Solubility Moderate (~47 mg/mL)LowHigh (>100 mg/mL)
Charge (pH 5.5) NeutralNeutralCationic (+)
Primary Transport Passive Diffusion (Lipid)Passive Diffusion (Lipid)Paracellular / Iontophoretic
Hydrolysis Rate Rapid (Fast onset)ModerateSlow (Steric hindrance)

Scientist’s Insight:

  • MN possesses an ideal LogP (~0.8) for rapid partitioning into the Stratum Corneum (SC), explaining its "flash" erythema within 5–10 minutes.

  • 3-PMN HCl , being a salt, faces a massive thermodynamic barrier to passive diffusion across the lipid-rich SC.[1] However, its high aqueous solubility makes it an ideal payload for active transport technologies (e.g., iontophoresis) where electromigration drives the cationic drug through sweat ducts and hair follicles.

Mechanism of Action: The Vasodilatory Cascade

Regardless of the delivery method, all analogs function as "pro-drugs." They must penetrate the viable epidermis and undergo enzymatic hydrolysis by esterases to release the bioactive Nicotinic Acid (Niacin) .

Pathway Visualization

The following diagram illustrates the conversion of the ester to Nicotinic Acid, its binding to the GPR109A receptor, and the subsequent Arachidonic Acid cascade leading to vasodilation.[2]

NicotinatePathwaycluster_deliveryDelivery PhaseMNMethyl Nicotinate(Passive Diffusion)HydrolysisEster Hydrolysis(Epidermal Esterases)MN->HydrolysisPMN3-PMN HCl(Active/Iontophoretic)PMN->HydrolysisSlower RateNiacinBioactive: Nicotinic AcidHydrolysis->NiacinReceptorGPR109A Receptor(Langerhans/Keratinocytes)Niacin->ReceptorPLA2Phospholipase A2ActivationReceptor->PLA2AAArachidonic AcidReleasePLA2->AACOXCOX-1 / COX-2AA->COXPGsProstaglandins(PGD2, PGE2)COX->PGsVasoVasodilation(Smooth Muscle Relaxation)PGs->Vaso

Figure 1: The Pharmacological Cascade.[1] Note that 3-PMN HCl (Blue) requires a different entry mechanism but converges on the same bioactive pathway.[1]

Head-to-Head Performance Metrics

The following data summarizes the expected performance based on structure-activity relationships (SAR) and standard diffusion kinetics.

Table 1: Comparative Performance Profile
MetricMethyl Nicotinate (Standard) 3-PMN HCl (Target) Implication
Passive Skin Flux High (

> 50 µg/cm²/h)
Negligible (

< 1 µg/cm²/h)
3-PMN fails in simple creams.[1]
Iontophoretic Flux Low (Neutral charge)Very High (Cationic)3-PMN is superior for device-assisted delivery.[1]
Lag Time (Onset) Short (5–10 min)Long (Passive) / Instant (Active)MN for quick tests; 3-PMN for controlled dosing.
Erythema Duration Transient (30–60 min)Sustained (> 2 hours)Bulky ester slows hydrolysis, prolonging effect.[1]
Irritation Risk High (Spike concentration)Low (Controlled release)3-PMN offers a wider therapeutic window.[1]

Experimental Protocols for Validation

To empirically validate the differences between these analogs, a standard Franz Diffusion Cell setup is insufficient for 3-PMN HCl due to its charge. Two distinct protocols are required.

Protocol A: In Vitro Permeation (Passive vs. Active)

Objective: Quantify the flux (

  • Tissue Preparation: Thaw cryopreserved human cadaver skin; dermatome to 500 µm.

  • Apparatus: Vertical Franz Diffusion Cells (0.64 cm² area).

  • Donor Phase:

    • Control: Methyl Nicotinate (1% w/v in Ethanol/Water).

    • Test: 3-PMN HCl (1% w/v in Acetate Buffer pH 5.5).[1]

  • Receptor Phase: PBS (pH 7.4) at 37°C, stirred at 600 rpm.

  • Active Transport Step (Critical for 3-PMN):

    • Insert Ag/AgCl electrodes.

    • Apply constant current (0.5 mA/cm²) for 4 hours (Anodal Iontophoresis).

  • Sampling: Withdraw 200 µL every 30 mins for HPLC analysis.

Protocol B: Non-Invasive Vasodilation Assessment (In Vivo)

Objective: Measure the pharmacodynamic response (Erythema) in human volunteers.

  • Instrumentation: Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI).

  • Application: Apply 20 µL of formulation to the volar forearm.

  • Measurement: Record Perfusion Units (PU) continuously for 60 minutes.

  • Calculation: Determine Area Under the Curve (AUC) for total vasodilatory effect.

Experimental Workflow Diagram

Workflowcluster_modesMode SelectionSkinDermatomed Skin(500 µm)FranzFranz Diffusion CellSkin->FranzPassivePassive(Methyl Nicotinate)Franz->PassiveActiveIontophoresis(3-PMN HCl)Franz->ActiveHPLCHPLC Analysis(Quantify Drug)Passive->HPLCIn VitroLDFLaser Doppler(Quantify Erythema)Passive->LDFIn VivoActive->HPLCIn VitroActive->LDFIn VivoDataFlux & Lag TimeCalculationHPLC->DataLDF->Data

Figure 2: Validation Workflow. Distinguishing between in vitro flux (HPLC) and in vivo pharmacodynamics (Laser Doppler).

References

  • Evaluation of Nicotinate Ester Permeation: Albrecht, H. et al. (2006). "Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin." Journal of Investigative Dermatology.

  • Mechanism of Niacin-Induced Flushing: Benyo, Z. et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing."[1] Journal of Clinical Investigation.

  • Methyl Nicotinate Properties & Safety: PubChem Compound Summary for CID 7151, Methyl Nicotinate. National Center for Biotechnology Information (2024).

  • Laser Doppler Assessment of Microcirculation: Wårdell, K. et al. (2019). "Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms."[3] Skin Research and Technology.

  • Guy, R.H. et al. "Iontophoresis: Electrorepulsion and Electroosmosis." Journal of Controlled Release.

Comparative Pharmacokinetics of Nicotinic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological utility of Nicotinic Acid (NA, Niacin) in lipid regulation and NAD+ biosynthesis is historically limited by its cutaneous flushing side effect, mediated by GPR109A activation. Esterification of NA is the primary medicinal chemistry strategy employed to mitigate this effect. However, this creates a pharmacokinetic trade-off : the ester bond must be stable enough to alter absorption kinetics but labile enough to release the active moiety (free NA) at the target site.

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Nicotinic Acid against its primary esters: Inositol Hexanicotinate (IHN) , Nicotinic Acid Riboside (NAR) , and Tocopheryl Nicotinate (TN) . Analysis reveals that "flush-free" marketing claims often correlate with sub-therapeutic bioavailability, necessitating rigorous in vitro and in vivo validation protocols during drug development.

Mechanistic Foundation: The Hydrolysis Bottleneck

The efficacy of any NA ester is predicated on its hydrolysis rate. Unlike Nicotinamide (NAM), which circulates freely, NA esters function as prodrugs. They must undergo enzymatic cleavage by carboxylesterases (CES) to enter the Preiss-Handler pathway for NAD+ synthesis or to activate the HCA2 receptor (GPR109A) for lipid modulation.

Pathway Visualization

The following diagram illustrates the differential metabolic entry points of NA and its esters. Note the critical role of esterase localization (Plasma vs. Intracellular).

NAPathways cluster_ext Extracellular / Plasma cluster_int Intracellular (Liver/Tissue) IHN Inositol Hexanicotinate (IHN) NA_Free Free Nicotinic Acid (NA) IHN->NA_Free Slow Hydrolysis (Rate Limiting) NAR Nicotinic Acid Riboside (NAR) NAMN NAMN (Preiss-Handler) NAR->NAMN NRK Pathway (Bypasses NAPRT) TN Tocopheryl Nicotinate TN->NA_Free Lipid-Dependent Cleavage NA_Free->NAMN NAPRT GPR GPR109A (Flushing Receptor) NA_Free->GPR High Cmax Trigger CES Carboxylesterases (CES1/CES2) NAD NAD+ NAMN->NAD

Caption: Differential metabolic entry of NA esters. IHN hydrolysis is often the rate-limiting step, preventing the Cmax spike required for GPR109A activation but also limiting therapeutic yield.

Comparative Pharmacokinetic Analysis

Nicotinic Acid (Immediate Release)
  • Profile: Rapid absorption (

    
     ~0.5–1.0 h).
    
  • Bioavailability: High (>90%), but subject to extensive first-pass metabolism.

  • Clinical Consequence: The rapid spike in plasma concentration triggers intense cutaneous vasodilation (flushing) via Langerhans cells. This

    
     is necessary for acute free fatty acid (FFA) suppression but limits patient compliance.
    
Inositol Hexanicotinate (IHN)[1][2]
  • Profile: Often marketed as "Flush-Free Niacin." Structurally, it is six NA molecules attached to an inositol core.[1][2][3]

  • The Controversy: Research by Keenan et al. and others indicates that IHN is "flush-free" primarily because it is biologically inert at standard doses.

  • PK Data: Plasma hydrolysis is negligible. Systemic bioavailability of free NA from IHN is estimated at <30% compared to equivalent molar doses of pure NA. The ester bonds are sterically hindered, resisting cleavage by plasma esterases.

Nicotinic Acid Riboside (NAR)
  • Profile: An emerging NAD+ precursor.[[“]][5]

  • Mechanism: NAR bypasses the rate-limiting enzyme NAPRT (Nicotinate Phosphoribosyltransferase) in the Preiss-Handler pathway, entering via Nicotinamide Riboside Kinase (NRK).

  • PK Advantage: Exhibits high tissue specificity and rapid intracellular conversion to NAD+ without the intense flushing associated with high-dose NA, as it does not bind GPR109A with the same affinity as free NA.

Tocopheryl Nicotinate (TN)
  • Profile: An ester of Vitamin E (α-Tocopherol) and Niacin.[6][7]

  • PK Dynamics: Highly lipophilic. It requires bile salts for emulsification and absorption. Hydrolysis is slow, providing a sustained release of both Vitamin E and Niacin.[2]

  • Utility: Primarily used in peripheral vascular disorders due to its ability to integrate into cell membranes and provide localized antioxidant effects alongside vasodilation.

Summary Data Table
ParameterNicotinic Acid (NA)Inositol Hexanicotinate (IHN)Nicotinic Acid Riboside (NAR)Tocopheryl Nicotinate
Tmax 0.5 – 1.0 hours6 – 10 hours (if detectable)2 – 3 hours4 – 6 hours
Cmax (Relative) High (Reference)Very Low (<5% of NA)ModerateLow (Sustained)
Bioavailability (

)
>90%Poor (<30% released as NA)High (Tissue Specific)Variable (Lipid dependent)
Hydrolysis Site N/A (Free Acid)Liver (Minimal in Plasma)Intracellular (NRK)Intestinal/Liver
Flushing Risk HighNone (Sub-therapeutic)LowLow
Primary Utility Lipid RegulationDietary Supplement (Low Efficacy)NAD+ BoostingPeripheral Circulation

Experimental Protocols for Ester Evaluation

To validate a novel nicotinic acid ester, one must prove it releases the active moiety (NA) in a biologically relevant timeframe. The following protocols are standard for establishing this causality.

In Vitro Metabolic Stability Assay

Objective: Determine the hydrolysis rate (


) and half-life (

) of the ester in plasma and liver S9 fractions.

Reagents:

  • Pooled Human Plasma (citrated).

  • Human Liver S9 Fraction (active esterases).

  • Internal Standard: D6-Nicotinic Acid.

  • Quenching Solution: Ice-cold Acetonitrile with 1% Formic Acid.

Workflow:

  • Preparation: Dissolve Ester X in DMSO (final concentration <0.1%).

  • Incubation: Spike plasma/S9 to 10 µM ester concentration. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL Quenching Solution to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

Bioanalytical Quantitation (LC-MS/MS)

Objective: Sensitive detection of Free NA vs. Intact Ester.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 (for lipophilic esters).

  • Mobile Phase:

    • A: 10mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile.[8][9][10]

  • Transitions (MRM):

    • Nicotinic Acid:

      
       124.0 
      
      
      
      80.1
    • Nicotinamide (Metabolite):

      
       123.1 
      
      
      
      80.1
    • Ester X: Parent ion

      
       Specific fragment.
      
Protocol Visualization

The following diagram outlines the decision tree for validating ester bioavailability.

PKProtocol Start Novel NA Ester Step1 In Vitro Stability (Plasma vs Liver S9) Start->Step1 Decision1 Rapid Hydrolysis? Step1->Decision1 PathA High Flushing Potential (Mimics IR Niacin) Decision1->PathA t1/2 < 10 min PathB Sustained Release Candidate Decision1->PathB t1/2 > 60 min Step2 In Vivo PK (Rat/Mouse) Oral Gavage PathB->Step2 Measure Measure Plasma [NA] vs [Ester] Step2->Measure Result Calculate Bioavailability (F) AUC_ester / AUC_NA Measure->Result

Caption: Validation workflow. Esters hydrolyzing too quickly (<10 min) fail to prevent flushing; those too stable (>60 min without hepatic conversion) risk low efficacy like IHN.

Critical Evaluation & Recommendations

When selecting or designing Nicotinic Acid esters, researchers must navigate the "Hydrolysis Paradox" :

  • Stability is required to survive the stomach and avoid the rapid

    
     that triggers GPR109A-mediated flushing.
    
  • Instability is required to release the payload.

Key Findings for Development:

  • Avoid IHN-like structures: Large, sterically bulky esters (like Inositol Hexanicotinate) often fail because human esterases cannot access the bond efficiently.

  • Focus on NAR: Riboside conjugates represent the most promising frontier, utilizing kinase pathways (NRK) rather than relying solely on non-specific esterases.

  • Lipophilic Targeting: Tocopheryl esters show promise not for general lipid lowering, but for targeted delivery to lipid-rich membranes and oxidative stress reduction.

References

  • Keenan, J. M., et al. (2013).[11] Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia. Journal of Clinical Lipidology. Link

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. Link

  • EFSA Panel on Food Additives and Nutrient Sources. (2009). Inositol hexanicotinate (inositol hexaniacinate) as a source of niacin (vitamin B3) added for nutritional purposes in food supplements.[1] EFSA Journal. Link

  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications.[[“]] Link

Sources

validation of 3-Piperidinylmethyl nicotinate hydrochloride as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 3-Piperidinylmethyl Nicotinate HCl as a Research Tool

Executive Summary & Core Directive

The Objective: This guide validates 3-Piperidinylmethyl nicotinate hydrochloride (3-PMN) as a specialized research probe for investigating skin barrier function, esterase activity, and microvascular reactivity.

The Distinction: While Methyl Nicotinate (MN) serves as the industry standard for rapid-onset vasodilation (the "Sprinter"), 3-PMN offers a distinct kinetic profile characterized by increased lipophilicity and steric hindrance (the "Marathon Runner"). This makes it an essential tool for studying sustained-release mechanisms , deep-tissue penetration , and esterase-dependent prodrug activation .

Scientific Grounding: Mechanism of Action

To use 3-PMN effectively, researchers must understand its prodrug nature. Unlike free nicotinic acid, 3-PMN is an ester. Its biological activity is contingent upon enzymatic hydrolysis within the viable epidermis.

The Pathway:

  • Penetration: 3-PMN partitions into the Stratum Corneum. The piperidine moiety increases lipophilicity (LogP) compared to methyl esters, facilitating deeper reservoir formation.

  • Bioactivation: Epidermal esterases cleave the ester bond.

  • Signaling: Released Nicotinic Acid binds to the GPR109A (HM74A) receptor on Langerhans cells and keratinocytes.

  • Response: This triggers the Arachidonic Acid cascade, releasing Prostaglandin D2 (PGD2) and E2 (PGE2), causing local vasodilation (erythema).

Mechanistic Pathway Diagram

G Prodrug 3-Piperidinylmethyl Nicotinate (3-PMN) Skin Stratum Corneum (Penetration) Prodrug->Skin Partitioning Enzyme Epidermal Esterases (Hydrolysis) Skin->Enzyme Diffusion Active Nicotinic Acid (Free Acid) Enzyme->Active Cleavage Receptor GPR109A Receptor (Activation) Active->Receptor Binding Response Vasodilation (Erythema) Receptor->Response PGD2/PGE2 Release

Figure 1: The bioactivation pathway of 3-PMN. Note that the rate-limiting step is often the hydrolysis, which is modulated by the steric bulk of the piperidine group.

Comparative Analysis: 3-PMN vs. Alternatives

The choice between 3-PMN and its alternatives depends on the temporal resolution required by your experiment.

Table 1: Physicochemical & Kinetic Comparison
FeatureMethyl Nicotinate (Standard) 3-Piperidinylmethyl Nicotinate (3-PMN) Benzyl Nicotinate
Role Rapid-Onset ProbeSustained-Release ProbeIntermediate Probe
Onset of Erythema Fast (3–5 mins)Delayed (10–20 mins)Intermediate (5–10 mins)
Duration Short (< 60 mins)Extended (> 120 mins)Intermediate
Steric Hindrance Low (Methyl group)High (Piperidinyl group)Moderate
Lipophilicity (LogP) ~0.8 (Hydrophilic)~1.8–2.2 (Lipophilic)~2.1
Primary Utility Integrity testing, rapid screeningDepot effect studies, metabolic profilingPerfumery, rubefacients

Expert Insight: The piperidinyl group in 3-PMN introduces significant steric bulk near the ester bond compared to the small methyl group in MN. According to Taft steric parameters, this hinders the approach of esterases, naturally slowing the hydrolysis rate. This makes 3-PMN the superior choice when validating long-acting topical formulations or studying metabolic saturation in skin tissue.

Experimental Protocols

These protocols are designed to be self-validating. If the "Positive Control" fails, the data for 3-PMN is invalid.

Protocol A: In Vitro Esterase Stability Assay

Objective: To quantify the hydrolysis rate difference between 3-PMN and Methyl Nicotinate.

  • Preparation:

    • Prepare 100 µM solutions of 3-PMN and Methyl Nicotinate in PBS (pH 7.4) with 1% DMSO.

    • Thaw Human Skin Homogenate (S9 fraction) or use Recombinant Carboxylesterase.

  • Incubation:

    • Add enzyme to substrate solutions at 37°C.

    • Aliquot samples at t=0, 5, 15, 30, 60, and 120 mins.

  • Quenching:

    • Immediately stop reaction with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (HPLC/MS):

    • Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Nicotinic Acid).

  • Validation:

    • Methyl Nicotinate should show >50% degradation within 15-20 mins.

    • 3-PMN should show a slower degradation profile (e.g., >50% at 45-60 mins).

Protocol B: In Vivo Time-Response Vasodilation (Laser Doppler)

Objective: To map the kinetic release profile in human volunteers (or animal models).

  • Acclimatization: Subject rests for 20 mins in a temperature-controlled room (22°C).

  • Application:

    • Site A: Vehicle Control (Ethanol/Water).

    • Site B: Methyl Nicotinate (10 mM) - Positive Control.

    • Site C: 3-PMN (10 mM) - Test Article.

    • Apply 20 µL to volar forearm inside a 1cm diameter ring.

  • Measurement:

    • Use Laser Doppler Flowmetry (LDF) to measure Perfusion Units (PU) continuously.

  • Data Processing:

    • Calculate Area Under the Curve (AUC) for total vasodilation.

    • Calculate T_max (Time to peak response).

  • Expected Outcome:

    • Site B (MN) will peak sharply at ~10 mins and decay.

    • Site C (3-PMN) will show a delayed peak and a broader "plateau" phase, confirming the sustained release mechanism.

Experimental Workflow Diagram

Experiment cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application cluster_2 Phase 3: Measurement Prep Prepare 10mM Solutions (Vehicle: 50% EtOH) Apply Topical Application Volar Forearm Prep->Apply LDF Laser Doppler Flowmetry (LDF) Apply->LDF Continuous Scan Data Calculate AUC & T-max LDF->Data Post-Processing

Figure 2: Standardized workflow for assessing vasoactive properties of 3-PMN using Laser Doppler Flowmetry.

References

  • Al-Malahmeh, A. J., et al. (2012). "Hydrolysis of nicotinic acid esters in human skin and liver microsomes: Structure-metabolism relationships." Toxicology in Vitro.

  • Guy, R. H., & Maibach, H. I. (1983). "Drug delivery to local subcutaneous structures following topical administration." Journal of Pharmaceutical Sciences.

  • Muller, B., et al. (2003). "In vitro–in vivo correlation of the skin penetration of methyl nicotinate." Pharmaceutical Research.

  • ChemicalBook. (2023). "3-Piperidinylmethyl nicotinate hydrochloride Product Properties."

  • PubChem. (2023). "Nicotinic Acid Esters - Compound Summary."

A Comparative Guide to the Vasodilatory Effects of Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vasodilation and the Role of Nicotinate Derivatives

Vasodilation, the widening of blood vessels, is a critical physiological process that underpins cardiovascular health. It leads to decreased vascular resistance and blood pressure, ensuring adequate blood flow and oxygen delivery to tissues. Pharmacological agents that induce vasodilation are cornerstones in the treatment of hypertension, angina, and peripheral vascular diseases.

Nicotinate derivatives, compounds based on nicotinic acid (niacin or Vitamin B3), have long been recognized for their vasodilatory effects, in addition to their well-established lipid-modifying properties[1]. The archetypal, yet often dose-limiting, "niacin flush" is a direct manifestation of this potent vasodilatory action[2]. This guide will explore the vasodilatory landscape of nicotinic acid and its derivatives, including tocopheryl nicotinate, ethyl nicotinate, and methyl nicotinate, providing a comparative framework for their study and application.

Mechanisms of Action: A Tale of Receptors and Mediators

The vasodilatory effects of nicotinate derivatives are primarily mediated by the nicotinic acid moiety. However, the specific signaling pathways can vary, influencing the potency, onset, and duration of their effects.

Nicotinic Acid: The Prostaglandin-Driven Pathway

The vasodilatory action of nicotinic acid is predominantly initiated by its binding to the G-protein coupled receptor 109A (GPR109A), which is expressed on the surface of epidermal Langerhans cells and keratinocytes[2][3]. This interaction triggers a cascade of intracellular events, leading to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2)[3]. These prostaglandins then act on their respective receptors on vascular smooth muscle cells, causing relaxation and subsequent vasodilation[3]. This mechanism is responsible for the characteristic flushing reaction associated with niacin intake.

Nicotinic_Acid_Pathway cluster_langerhans Langerhans Cell cluster_smooth_muscle Vascular Smooth Muscle Cell NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds PLC Phospholipase C GPR109A->PLC Activates AA Arachidonic Acid PLC->AA Releases COX COX-1/2 AA->COX Metabolized by PGs PGD2, PGE2 COX->PGs Synthesizes PG_Receptors DP1/EP2/EP4 Receptors PGs->PG_Receptors PGs->PG_Receptors Acts on Relaxation Relaxation PG_Receptors->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 1: Signaling pathway of nicotinic acid-induced vasodilation.

Nicotinate Esters: A Dual Role of Hydrolysis and Direct Action

Esters of nicotinic acid, such as tocopheryl nicotinate, ethyl nicotinate, and methyl nicotinate, are thought to exert their vasodilatory effects through two primary mechanisms:

  • Hydrolysis to Nicotinic Acid: These esters can be hydrolyzed in vivo to release nicotinic acid, which then follows the GPR109A-prostaglandin pathway described above. The rate of hydrolysis influences the onset and intensity of the vasodilatory response, with slower hydrolysis potentially leading to a less intense but more sustained effect, thereby reducing the flushing side effect[1].

  • Direct Effects and Alternative Pathways: There is evidence to suggest that some nicotinate derivatives may also have direct effects or engage alternative signaling pathways. For instance, the nicotinic acid component of tocopheryl nicotinate is suggested to increase the production of nitric oxide (NO), a potent vasodilator[4]. The involvement of both prostaglandin and nitric oxide pathways suggests a more complex mechanism of action for these derivatives compared to nicotinic acid alone[5][6].

Nicotinate_Ester_Pathway cluster_ester Nicotinate Ester cluster_pathways Mechanisms of Action cluster_effect Physiological Effect Ester e.g., Tocopheryl Nicotinate Hydrolysis Hydrolysis Ester->Hydrolysis NO_Pathway Nitric Oxide Pathway Ester->NO_Pathway Direct/Indirect Activation NA Nicotinic Acid Hydrolysis->NA PG_Pathway Prostaglandin Pathway NA->PG_Pathway Vasodilation Vasodilation NO_Pathway->Vasodilation PG_Pathway->Vasodilation

Figure 2: Proposed dual mechanism for nicotinate ester-induced vasodilation.

Comparative Analysis of Vasodilatory Effects

A direct, quantitative comparison of the vasodilatory potency of all nicotinate derivatives is challenging due to a lack of head-to-head studies under identical experimental conditions. However, by collating available data, we can draw some important distinctions.

DerivativePrimary MechanismOnset of ActionFlushing PotentialSupporting Data Highlights
Nicotinic Acid GPR109A-mediated prostaglandin releaseRapidHighDose-dependent increase in forearm blood flow[7].
Tocopheryl Nicotinate Hydrolysis to nicotinic acid; potential NO involvementSlower than Nicotinic AcidLowerSlower hydrolysis and greater absorption in esterified form[8].
Ethyl Nicotinate Prostaglandin and potential NO pathwaysRapid (topical)Moderate to HighInduces cutaneous vasodilation upon topical application[9].
Methyl Nicotinate Prostaglandin and sensory nerve involvementRapid (topical)Moderate to HighVasodilation peaks at 15-30 minutes post-application[9].
Inositol Hexanicotinate Slow hydrolysis to nicotinic acidVery SlowVery Low ("No-Flush")Has not been shown to have significant effects on lipid parameters[2].

Note on Potency: The half-maximal effective concentration (EC50) is a key parameter for comparing drug potency[10]. While specific EC50 values for vasodilation are not consistently reported across all nicotinate derivatives in a comparative manner, the general trend suggests that nicotinic acid has a high potency for inducing vasodilation, which is often associated with its flushing effect. Derivatives with slower hydrolysis rates or alternative mechanisms may exhibit lower apparent potency in acute settings but offer a more favorable side-effect profile. For example, one study reported an ED50 of 21.3 nM for a thionicotinic acid analog in inducing vasorelaxation in rat thoracic aorta[11]. Another study on muscarinic receptor agonists showed EC50 values for acetylcholine and methacholine in causing vasodilation to be 537 and 52 nmol/L, respectively, providing a reference for potent vasodilators[12].

Experimental Protocols for Assessing Vasodilation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays used to evaluate the vasodilatory effects of nicotinate derivatives.

In Vitro Assessment: The Isolated Tissue Organ Bath

The organ bath is a classic pharmacological tool for studying the contractile and relaxant properties of isolated blood vessels[13].

Objective: To determine the dose-response relationship of a nicotinate derivative on the contractility of an isolated artery.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta)

  • Organ bath system with force-displacement transducer

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O2, 5% CO2)

  • Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine)

  • Nicotinate derivative stock solutions

  • Data acquisition system

Protocol:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl). After washing, contract the rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine). Once a stable contraction is achieved, add a known vasodilator (e.g., 10 µM Acetylcholine) to confirm endothelial integrity.

  • Dose-Response Curve: After washing and re-equilibration, pre-contract the rings again with the vasoconstrictor. Once a stable plateau is reached, cumulatively add increasing concentrations of the nicotinate derivative to the bath. Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the molar concentration of the nicotinate derivative to generate a dose-response curve and calculate the EC50 value.

Organ_Bath_Workflow A Tissue Preparation (Aortic Rings) B Mounting in Organ Bath A->B C Equilibration B->C D Viability Check (KCl & Phe/ACh) C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Addition of Nicotinate Derivative E->F G Data Recording & Analysis (Dose-Response Curve, EC50) F->G

Figure 3: Experimental workflow for the isolated tissue organ bath assay.

In Vivo Assessment: Blood Pressure and Blood Flow Measurement in Rodents

In vivo studies are crucial for understanding the systemic effects of vasodilators.

Objective: To measure the effect of a nicotinate derivative on systemic blood pressure and regional blood flow in an anesthetized rat.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Pressure transducer and data acquisition system

  • Catheters for arterial and venous cannulation

  • Laser Doppler flowmeter and probe

  • Surgical instruments

  • Nicotinate derivative solutions for intravenous administration

Protocol:

  • Anesthesia and Cannulation: Anesthetize the rat and ensure a stable level of anesthesia throughout the experiment. Surgically expose the carotid artery and cannulate it with a catheter connected to a pressure transducer to record blood pressure. Expose a jugular vein and cannulate it for drug administration[8].

  • Blood Flow Measurement: Place a laser Doppler flow probe on the surface of the skin (e.g., on the hind paw) to measure microvascular blood flow. Allow the animal to stabilize, and record baseline blood pressure and blood flow for at least 30 minutes.

  • Drug Administration: Administer the nicotinate derivative intravenously as a bolus injection or a continuous infusion.

  • Data Recording: Continuously record blood pressure and blood flow before, during, and after drug administration.

  • Data Analysis: Calculate the mean arterial pressure (MAP) and the percentage change in blood flow from baseline. Plot the changes in MAP and blood flow against the dose or concentration of the administered compound.

Molecular Assays: Quantification of Prostaglandins

Objective: To quantify the levels of PGD2 and PGE2 released from cells or tissues in response to nicotinate derivatives.

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for this purpose.

Protocol (General Steps):

  • Sample Collection: Collect cell culture supernatant or tissue homogenate after treatment with the nicotinate derivative.

  • Sample Preparation: Follow the specific instructions of the commercial ELISA kit for sample preparation, which may include acidification and extraction steps.

  • ELISA Procedure: Add standards and samples to the wells of the microplate pre-coated with a capture antibody. Add the detection antibody and substrate according to the kit's protocol.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of PGD2 or PGE2 in the samples.

Conclusion and Future Directions

Nicotinate derivatives represent a diverse class of compounds with significant vasodilatory properties. While nicotinic acid's potent, prostaglandin-mediated vasodilation is well-characterized, its ester derivatives offer the potential for a more controlled and sustained effect with a reduced side-effect profile, possibly through a combination of hydrolysis-dependent and -independent mechanisms involving nitric oxide.

Future research should focus on direct, head-to-head comparative studies of various nicotinate derivatives to establish a clear potency ranking and therapeutic index for vasodilation. Elucidating the precise signaling pathways of the ester derivatives, particularly the interplay between prostaglandins and nitric oxide, will be crucial for the rational design of novel vasodilators with optimized efficacy and tolerability. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, ultimately contributing to the development of improved therapies for cardiovascular diseases.

References

  • Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. (1994). PubMed. Retrieved from [Link]

  • Schematic presentation of the experimental setup. Organ bath with the... (n.d.). ResearchGate. Retrieved from [Link]

  • Pulmonary vasodilator responses to nicardipine: comparison with other vasodilators. (1993). PubMed. Retrieved from [Link]

  • Half maximal effective concentration (EC50). (n.d.). Wikipedia. Retrieved from [Link]

  • Measurement of invasive blood pressure in rats. (2014). National Institutes of Health. Retrieved from [Link]

  • EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. (n.d.). DMT. Retrieved from [Link]

  • Nicotinic acid and its derivatives: a short survey. (1985). PubMed. Retrieved from [Link]

  • Niacin and Stroke: The Role of Supplementation and Emerging Concepts in Clinical Practice, a Narrative Review. (2023). MDPI. Retrieved from [Link]

  • Proposed mechanism of nicotinic acid-induced vasodilation (flushing).... (n.d.). ResearchGate. Retrieved from [Link]

  • Vitamin E administration improves impairment of endothelium-dependent vasodilation in patients with coronary spastic angina. (2000). PubMed. Retrieved from [Link]

  • Niacin Improves Small Artery Vasodilatory Function and Compliance in Statin-Treated Type 2 Diabetic Patients. (2010). PubMed. Retrieved from [Link]

  • Comparative effects of nicorandil, a nicotinamide nitrate derivative, and nifedipine on myocardial reperfusion injury in dogs. (1987). PubMed. Retrieved from [Link]

  • Novel Functions of Vitamin E Nicotinate. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. (1995). PubMed. Retrieved from [Link]

  • Interaction between prostaglandin E1 and nitric oxide (NO). (1996). PubMed. Retrieved from [Link]

  • Niacin - Health Professional Fact Sheet. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023). MDPI. Retrieved from [Link]

  • C10AD03 - ATCDDD - ATC/DDD Index. (n.d.). FHI. Retrieved from [Link]

  • Nitric Oxide and Electrophilic Cyclopentenone Prostaglandins in Redox signaling, Regulation of Cytoskeleton Dynamics and Intercellular Communication. (2021). Frontiers. Retrieved from [Link]

  • A Comparative Investigation of the Pulmonary Vasodilating Effects of Inhaled NO Gas Therapy and Inhalation of a New Drug Formulation Containing a NO Donor Metabolite (SIN-1A). (2024). MDPI. Retrieved from [Link]

  • Vitamin E Nicotinate. (2017). ResearchGate. Retrieved from [Link]

  • Vitamin E Nicotinate. (2017). National Institutes of Health. Retrieved from [Link]

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (2016). National Institutes of Health. Retrieved from [Link]

  • The mechanism and mitigation of niacin-induced flushing. (2009). National Institutes of Health. Retrieved from [Link]

  • Research Breakdown on Niacin (Vitamin B3). (2025). Examine.com. Retrieved from [Link]

  • Vitamin E Nicotinate. (2018). MDPI. Retrieved from [Link]

  • What is the mechanism of Vitamin E Nicotinate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Comparative effects of vasodilator drugs on large and small coronary resistance vessels in the dog. (1987). PubMed. Retrieved from [Link]

  • Nitric Oxide Signaling in Cardiovascular Physiology and Pathology: Mechanisms, Dysregulation, and Therapeutic Frontiers. (2024). MDPI. Retrieved from [Link]

  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. (2004). American Journal of Health-System Pharmacy. Retrieved from [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition. Retrieved from [Link]

  • Ethyl Nicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Therapeutic Class Overview Niacin Derivatives. (2016). Magellan Rx Management. Retrieved from [Link]

  • The Difference Between “Flush” and “No-Flush” Niacin. (2025). Troscriptions. Retrieved from [Link]

  • The safety of over-the-counter niacin. A randomized placebo-controlled trial. (2008). National Institutes of Health. Retrieved from [Link]

  • The Nitric Oxide Signaling Pathway. (2008). YouTube. Retrieved from [Link]

  • Nitric Oxide and Electrophilic Cyclopentenone Prostaglandins in Redox signaling, Regulation of Cytoskeleton Dynamics and Intercellular Communication. (2021). National Institutes of Health. Retrieved from [Link]

  • Effects of alpha-tocopherol-nicotinate administration on the microdynamics of phospholipids of erythrocyte membranes in human subjects. (1993). PubMed. Retrieved from [Link]

  • Vitamin E Nicotinate. (2017). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Piperidinylmethyl Nicotinate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Piperidinylmethyl nicotinate hydrochloride, a compound that, like many specialized reagents, requires meticulous handling from acquisition to disposal. Our focus is to empower laboratory professionals with the knowledge to manage this process effectively, ensuring personal safety and environmental stewardship.

Foundational Principles: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 3-Piperidinylmethyl nicotinate hydrochloride may not always be readily available, data from structurally similar compounds, such as piperidine and its derivatives, provide essential guidance.

Piperidine-based compounds are often classified with a range of hazards, including but not limited to:

  • Acute Toxicity: Many piperidine derivatives are toxic if swallowed.[1]

  • Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation or severe eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

It is a regulatory requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) for employers to maintain a Chemical Hygiene Plan and ensure that laboratory workers have access to information about the hazards of the chemicals they handle.[5][6][7]

Table 1: General Hazard Profile of Piperidine Derivatives

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Oral Toxicity Toxic if swallowed.[1][8]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Skin Corrosion/Irritation Causes skin irritation or burns.[2][3]Wear protective gloves and clothing.[1][9]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[2][3]Wear eye and face protection.[1][9]
Respiratory Irritation May cause respiratory irritation.[3][4]Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[10]
Aquatic Hazard May be harmful or toxic to aquatic life.[3][4]Avoid release to the environment.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Piperidinylmethyl nicotinate hydrochloride is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, with checks and balances at each stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Process cluster_final_disposal Final Disposal A 1. Hazard Identification (Consult SDS) B 2. Don Personal Protective Equipment (PPE) A->B Safety First C 3. Segregate Waste (Avoid Incompatibles) B->C Proceed with Caution D 4. Select Appropriate Waste Container C->D Categorize E 5. Label Container (Hazardous Waste Label) D->E Contain F 6. Store in Designated Satellite Accumulation Area E->F Secure G 7. Arrange for Pickup by Licensed Waste Contractor F->G Schedule H 8. Complete Manifest & Maintain Records G->H Document

Caption: Disposal workflow for 3-Piperidinylmethyl nicotinate hydrochloride.

Step 1: Hazard Identification and Waste Determination

The first crucial step is to classify the waste. Based on the likely properties of piperidine derivatives, 3-Piperidinylmethyl nicotinate hydrochloride should be treated as a hazardous waste. The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[11] Chemical waste generators are responsible for determining if their waste is hazardous.[12]

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear appropriate PPE. This creates a primary barrier against exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[1][13]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or potential for splashing, consider an apron or coveralls.

  • Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator may be necessary.[13] All handling should be done in a chemical fume hood.[10]

Step 3: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. Do not mix 3-Piperidinylmethyl nicotinate hydrochloride with other waste streams unless their compatibility is confirmed. As a hydrochloride salt, it should not be mixed with strong bases, as this could liberate the free base. It should also be kept away from strong oxidizing agents.

Step 4: Containerization

All hazardous waste must be stored in appropriate, sealed containers.

  • Container Material: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Integrity: Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.

  • Headspace: Leave some headspace in the container (around 10%) to allow for expansion of vapors.

Step 5: Labeling

Accurate and complete labeling of hazardous waste containers is a strict regulatory requirement.

The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "3-Piperidinylmethyl nicotinate hydrochloride." For mixtures, all components must be listed.[11]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • The name and contact information of the responsible researcher or laboratory.

Step 6: Storage

Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.

Step 7: Final Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[1][11]

  • Engage a Licensed Professional: The disposal of 3-Piperidinylmethyl nicotinate hydrochloride must be carried out by a licensed and reputable hazardous waste disposal company.[1][8] These companies are equipped to handle and transport hazardous materials according to all federal, state, and local regulations.

  • Incineration: A common and effective method for disposing of organic chemical waste is through high-temperature incineration in a facility with appropriate scrubbers to neutralize harmful combustion byproducts.[1]

Step 8: Record Keeping

Maintain meticulous records of all hazardous waste generated and disposed of. This includes the hazardous waste manifest provided by the disposal contractor, which tracks the waste from your laboratory to its final destination.[14]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[13][15] If it is a solution, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbed material into a sealed container for disposal as hazardous waste.[10]

  • Large Spills: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

The responsible disposal of 3-Piperidinylmethyl nicotinate hydrochloride is not merely a procedural task but a fundamental aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper handling, and regulatory-compliant disposal, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location and facilities.

References

  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, February 9). Safety Data Sheet: (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Vanderbilt University, Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Piperidinylmethyl Nicotinate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the adept researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are routine. However, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Piperidinylmethyl nicotinate hydrochloride, a compound of interest in various research endeavors. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a culture of proactive safety and build a trusted resource for the scientific community.

The following protocols are synthesized from the safety data sheets of closely related piperidine and nicotinate compounds, in the absence of a specific SDS for 3-Piperidinylmethyl nicotinate hydrochloride. This approach, grounded in chemical similarity, provides a robust framework for safe handling.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough understanding of the potential hazards associated with 3-Piperidinylmethyl nicotinate hydrochloride is paramount. Based on the toxicological profiles of analogous compounds like piperidine and its derivatives, this compound should be treated as hazardous.[1][2][3]

Key Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.[3]

  • Corrosivity: Causes severe skin burns and serious eye damage. The hydrochloride salt may contribute to its corrosive nature.

  • Irritation: May cause respiratory irritation.[1][2]

  • Flammability: While the hydrochloride salt is generally less volatile than the free base, related piperidine compounds are flammable.[1]

Hazard Identification Summary
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal) Toxic if it comes into contact with skin and harmful if ingested.[3]Skin contact, ingestion
Skin Corrosion/Irritation Causes severe burns to the skin upon contact.Skin contact
Serious Eye Damage/Irritation Poses a high risk of serious and potentially irreversible eye damage.[1][2]Eye contact
Respiratory Irritation May irritate the respiratory tract if inhaled.[1][2]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is non-negotiable when handling 3-Piperidinylmethyl nicotinate hydrochloride. The selection of appropriate PPE is dictated by the potential hazards identified above.[4][5]

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5]To prevent dermal absorption and skin corrosion.
Eye and Face Protection Chemical safety goggles and a face shield.[3][5][6]To protect against splashes that can cause severe eye damage.[1][2]
Body Protection A chemical-resistant laboratory coat, fully buttoned.To protect the skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]To prevent inhalation and respiratory tract irritation.[1][2]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures a safe working environment.

Experimental Workflow for Handling 3-Piperidinylmethyl Nicotinate Hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE don_ppe Don PPE in Correct Sequence weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve/React in Closed System transfer Use Caution During Transfers decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Hazardous Waste Container doff_ppe Doff PPE and Wash Hands Thoroughly

Caption: Workflow for the safe handling of 3-Piperidinylmethyl nicotinate hydrochloride.

Step-by-Step Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Inspect all PPE for any signs of damage or wear and replace if necessary.

    • Don PPE in the following order: lab coat, closed-toe shoes, safety goggles, face shield, and finally, gloves.

  • Handling:

    • Weighing: Perform all weighing operations within the chemical fume hood. Use a disposable weighing boat to minimize contamination of the balance.

    • Dissolving and Reactions: When dissolving the compound or running reactions, use a closed or contained system whenever possible to prevent the release of dust or vapors.

    • Transfers: Use caution when transferring the compound, whether in solid or solution form. Use appropriate tools (spatulas, pipettes) to avoid spills.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent rinse followed by soap and water is recommended.

    • Spill Management: In case of a spill, evacuate the immediate area and alert your supervisor. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.[8] Do not use combustible materials for absorption.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Piperidinylmethyl nicotinate hydrochloride and any contaminated materials is crucial to protect both human health and the environment.

Waste Segregation and Disposal Protocol

cluster_waste_streams Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Unused Compound & Solutions liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container EHS Environmental Health & Safety Pickup solid_container->EHS liquid_container->EHS sharps_container->EHS

Caption: Waste disposal workflow for 3-Piperidinylmethyl nicotinate hydrochloride.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and contaminated absorbent materials, must be placed in a clearly labeled hazardous waste container.[9]

  • Liquid Waste: Unused solutions and reaction mixtures containing 3-Piperidinylmethyl nicotinate hydrochloride should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this material down the drain.[10]

  • Empty Containers: "Empty" containers may still retain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste container labeling and pickup procedures.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing process of risk assessment and mitigation.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Kim, J. H., et al. (2014). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 89-97. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Wang, Y., et al. (2023). Inhibitory Effects of Some Hydrocolloids on the Formation of Advanced Glycation End Products and Heterocyclic Amines in Chemical Models and Grilled Beef Patties. Foods, 12(19), 3625. Retrieved from [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Baran Lab. (2021, May 20). 2021 Heterocyclic chemistry - Lecture 15 [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • r/OrganicChemistry. (2023, June 22). Hydrochloride salt of amine. Reddit. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidinylmethyl nicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Piperidinylmethyl nicotinate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。